5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
Description
Propriétés
IUPAC Name |
5-tert-butylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)7-4-5-8(9(12)13)11-6-7;/h7-8,11H,4-6H2,1-3H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLROSUOYOEPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(NC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Integration of 5-tert-Butylpiperidine-2-Carboxylic Acid Hydrochloride
Executive Summary
As the landscape of modern drug discovery shifts toward highly stable peptidomimetics and conformationally restricted therapeutics, unnatural amino acids (UAAs) have emerged as foundational building blocks[1]. Among these, 5-tert-butylpiperidine-2-carboxylic acid hydrochloride (often abbreviated as 5-tBu-Pip-OH·HCl) represents a highly specialized pipecolic acid derivative[2].
By integrating a bulky tert-butyl group at the C5 position of the piperidine ring, this molecule introduces profound steric shielding and dictates a rigid conformational lock. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the physicochemical profiling, synthesis, and analytical characterization of this critical UAA.
Molecular Architecture & Conformational Dynamics
Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic cyclic amino acid that naturally induces turn structures when incorporated into peptide backbones[2]. However, unsubstituted pipecolic acid is susceptible to ring-flipping between various chair and boat conformations, which can incur an entropic penalty during receptor binding.
The addition of the tert-butyl group at the C5 position fundamentally alters this dynamic. Due to its massive steric bulk, the tert-butyl group thermodynamically demands an equatorial position to avoid severe 1,3-diaxial interactions. This effectively "locks" the piperidine ring into a single, rigid chair conformation. When incorporated into a peptide drug candidate, this rigidity minimizes the entropic cost of binding to target receptors (e.g., GPCRs) and provides exceptional steric shielding against proteolytic enzymes[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of 5-tBu-Pip-OH·HCl is critical for downstream synthetic integration and formulation. The quantitative data is summarized in the table below[4][5].
| Property | Value / Description |
| Chemical Name | 5-tert-butylpiperidine-2-carboxylic acid hydrochloride |
| CAS Registry Number | 2260933-18-2 (Unspecified) / 2377004-87-8 (rac-(2R,5R)) |
| Molecular Formula | C10H20ClNO2 (Base: C10H19NO2 · HCl) |
| Molecular Weight | 221.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Calculated pKa | ~2.2 (Carboxylic Acid), ~10.5 (Piperidine Nitrogen) |
| Calculated LogP (Free Base) | 1.8 – 2.2 |
| Solubility Profile | Highly soluble in H2O, Methanol, DMSO; Insoluble in Hexanes |
Synthetic Methodologies & Experimental Protocols
To ensure high fidelity in drug development, the synthesis of UAAs must be robust and scalable[6]. The most direct route to 5-tBu-Pip-OH·HCl is the catalytic hydrogenation of its aromatic precursor, 5-tert-butylpyridine-2-carboxylic acid (5-tert-butylpicolinic acid).
Step-by-Step Protocol: Catalytic Hydrogenation
This protocol is designed as a self-validating system; the reaction progress is physically observable, and the isolation relies on thermodynamic principles rather than complex chromatography.
-
Equipment Preparation: Flame-dry a high-pressure Parr reactor and purge with inert argon gas to ensure a moisture-free environment.
-
Reagent Loading: Dissolve 5-tert-butylpicolinic acid (1.0 eq) in anhydrous methanol. Add 1.2 equivalents of concentrated HCl.
-
Causality Insight: Pre-forming the hydrochloride salt is critical. If the reaction is run in neutral conditions, the resulting basic piperidine nitrogen will coordinate with and poison the metal catalyst, halting the reaction prematurely.
-
-
Catalyst Addition: Introduce Platinum(IV) oxide (PtO2, Adams' catalyst, 5 mol%).
-
Causality Insight: PtO2 is explicitly selected over Palladium on Carbon (Pd/C) because it exhibits superior efficacy in reducing aromatic heterocycles without inducing unwanted hydrogenolysis of the bulky alkyl substituent.
-
-
Hydrogenation: Pressurize the reactor with H2 gas to 50 psi. Stir vigorously at 25°C for 12 hours.
-
Self-Validation: The reaction is monitored via the pressure gauge. The cessation of H2 pressure drop indicates the complete saturation of the pyridine ring.
-
-
Workup & Isolation: Filter the reaction mixture through a tightly packed Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure to yield the crude salt.
-
Purification: Recrystallize the crude residue from hot ethanol by slowly adding diethyl ether.
-
Causality Insight: The differential solubility of the hydrochloride salt in EtOH (highly soluble) versus Et2O (insoluble) drives thermodynamic crystallization, yielding >99% pure product while leaving organic impurities in the mother liquor.
-
Workflow for the synthesis and analytical validation of 5-tBu-Pip-OH·HCl.
Pharmacological Signaling & Peptide Integration
When 5-tBu-Pip-OH·HCl is incorporated into a peptide sequence via standard solid-phase peptide synthesis (SPPS), it acts as a structural disruptor[6]. The diagram below illustrates the logical relationship between the structural integration of this UAA and the resulting pharmacological efficacy.
Pharmacological impact pathway of incorporating 5-tBu-Pip into peptide drugs.
Analytical Characterization Protocols
To ensure absolute scientific integrity, the synthesized compound must undergo a self-validating analytical workflow.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: Dissolve 10 mg of the purified crystal in D2O. Acquire 1H and 13C NMR spectra at 400 MHz.
-
Validation Logic: The complete disappearance of aromatic proton signals (δ 7.0–8.5 ppm) and the emergence of upfield aliphatic multiplets (δ 1.2–3.5 ppm) confirm the reduction of the pyridine ring. The massive tert-butyl singlet at ~0.9 ppm (integrating to 9 protons) serves as an internal standard to verify that the bulky group survived the hydrogenation process intact.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Method: Inject 1 µL of a 1 mg/mL solution onto a C18 reverse-phase column. Elute using a gradient of H2O/Acetonitrile (supplemented with 0.1% Formic Acid).
-
Validation Logic: A single, sharp peak in the UV chromatogram (210 nm) confirms >99% purity. The Electrospray Ionization (ESI+) mass spectrum must display the [M+H]+ parent ion at m/z 186.1, which corresponds to the free base mass (185.1 g/mol ) plus one proton, confirming the exact molecular identity[5].
References
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: Wiley Online Library (DOI: 10.1002/9781119943214) URL: [Link]
-
Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives Source: Journal of Molecular Structure (ResearchGate) URL:[Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]
Sources
solubility profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for understanding and determining the solubility profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride. As direct experimental solubility data for this specific compound is not extensively published, this document emphasizes the foundational principles, experimental methodologies, and data interpretation required for researchers, scientists, and drug development professionals to establish a robust solubility profile. The approach outlined herein combines theoretical understanding with practical, field-proven protocols.
Introduction: The Critical Role of Solubility in Drug Development
5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry. The physicochemical properties of such active pharmaceutical ingredients (APIs), particularly their solubility, are fundamental to the success of a drug development program. A comprehensive solubility profile is essential for:
-
Formulation Development: Designing appropriate dosage forms and delivery systems.[1][2]
-
Purification and Crystallization: Selecting suitable solvents for obtaining high-purity crystalline material.[1][2][3][4]
-
Process Chemistry: Optimizing reaction conditions and workup procedures.
-
Pharmacokinetic and Toxicological Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
This guide will provide the necessary theoretical and practical knowledge to systematically determine the solubility of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in a range of organic solvents.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. Understanding the molecular interactions between the solute (5-tert-butylpiperidine-2-carboxylic acid hydrochloride) and the solvent is key to predicting and interpreting its solubility.
The Principle of "Like Dissolves Like"
This principle is the cornerstone of solubility prediction.[5] It states that substances with similar polarities are more likely to be soluble in one another.[6] Organic solvents can be broadly classified based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., acetonitrile, dimethyl sulfoxide (DMSO), acetone) These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.
-
Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and interact primarily through van der Waals forces.[5]
Structural Analysis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride
To predict its solubility, we must analyze the structural features of the molecule:
-
Piperidine Ring: A saturated heterocycle, which is generally nonpolar.
-
tert-Butyl Group: A bulky, nonpolar alkyl group that will favor solubility in nonpolar solvents.
-
Carboxylic Acid Group (-COOH): A polar group capable of hydrogen bonding.
-
Hydrochloride Salt (-NH2+Cl-): The presence of the hydrochloride salt of the piperidine nitrogen introduces ionic character, significantly increasing the polarity of the molecule. This feature will strongly favor solubility in polar solvents, particularly polar protic solvents that can solvate both the cation and the anion.
Based on this structure, we can hypothesize that 5-tert-butylpiperidine-2-carboxylic acid hydrochloride will exhibit higher solubility in polar protic solvents like alcohols and be less soluble in nonpolar solvents like hexane.
Advanced Predictive Models
For more quantitative predictions, computational models can be employed. These are particularly useful in early development when API is scarce.[7]
-
Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemistry to predict thermodynamic properties, including solubility, based on molecular surface interactions.[8]
-
Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can be trained on large datasets of known solubility data to predict the solubility of new compounds.[1][2][7][9][10][11]
Experimental Determination of Solubility
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[5] This technique is considered the gold standard in the pharmaceutical industry for its accuracy and reproducibility.
Solvent Selection Strategy
A systematic approach to solvent selection is crucial. The following diagram illustrates a logical workflow for selecting an appropriate range of solvents for testing.
Caption: A workflow for preliminary solvent selection based on qualitative solubility tests.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol ensures that the measured solubility represents a true equilibrium state.
1. Preparation of Saturated Solution:
- Add an excess amount of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure saturation.
- Place the vials in a temperature-controlled shaker or use a magnetic stirrer.
- Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to run a time-course experiment initially to determine the time required to reach a plateau in concentration.
2. Phase Separation:
- Once equilibrium is reached, stop the agitation and allow the vials to stand at the same temperature to let the excess solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[5]
3. Quantification of Solute:
- Accurately dilute the filtered sample with a suitable mobile phase.
- Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
- A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[5]
4. Data Reporting:
- Calculate the solubility from the measured concentration and the dilution factor.
- Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was performed.
The following diagram visualizes the shake-flask method workflow.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[5]
Data Presentation and Interpretation
Organizing the experimental data in a clear and structured format is essential for creating a comprehensive solubility profile.
Solubility Data Table
A summary table should be used to present the quantitative results for easy comparison.
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |
| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] | |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | ||
| Water | 25 | [Experimental Value] | [Calculated Value] | ||
| Polar Aprotic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | |
| Acetone | 25 | [Experimental Value] | [Calculated Value] | ||
| DMSO | 25 | [Experimental Value] | [Calculated Value] | ||
| Nonpolar | Toluene | 25 | [Experimental Value] | [Calculated Value] | |
| Hexane | 25 | [Experimental Value] | [Calculated Value] | ||
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
Interpretation of the Solubility Profile
The completed table will provide a clear picture of the compound's behavior. For 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, it is expected that:
-
High Solubility will be observed in polar protic solvents like methanol and ethanol due to the ionic nature of the hydrochloride salt and the hydrogen bonding capability of the carboxylic acid.
-
Moderate to Low Solubility may be found in polar aprotic solvents.
-
Very Low to Insoluble behavior is anticipated in nonpolar solvents like hexane, where the polar functional groups cannot be effectively solvated.
This profile can then be used to make informed decisions. For example, a solvent showing high solubility at elevated temperatures but low solubility at room temperature would be an excellent candidate for recrystallization.[3][4]
Conclusion
Determining the solubility profile of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a foundational step in its development as a potential pharmaceutical agent. While specific data for this compound may not be readily available, a systematic approach grounded in the principles of polarity and molecular interactions, combined with the robust and reliable shake-flask experimental method, allows researchers to generate the necessary data. This in-depth understanding of solubility is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and manufacturability of new medicines.
References
- Benchchem.
- Ibrahim, E., et al. Predicting solubility curves via a thermodynamic cycle and machine learning.
- Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Benchchem.
- Zarei, A., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- ChemRxiv. Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles.
- Arulraj, R. (2021).
- Benchchem. General Experimental Protocol for Determining Solubility.
- Arulraj, R., & Nithya, A. (2021).
- Nielsen, J. H., et al. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.
- Quaglia, M., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd.
- Slideshare. solubility experimental methods.pptx.
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Sigma-Aldrich. Solvent Miscibility Table.
Sources
- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 溶剂混溶性表 [sigmaaldrich.com]
- 7. research.unipd.it [research.unipd.it]
- 8. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. physchemres.org [physchemres.org]
stereochemistry and conformation of 5-tert-butylpiperidine-2-carboxylic acid enantiomers
Stereochemical Architecture and Conformational Dynamics of 5-tert-Butylpiperidine-2-Carboxylic Acid Enantiomers
Executive Summary
The piperidine ring is a ubiquitous scaffold in modern drug discovery, prized for its ability to project pharmacophores into precise three-dimensional vectors. Within this class, 5-tert-butylpiperidine-2-carboxylic acid (5-tert-butylpipecolic acid) represents a highly specialized, conformationally locked building block. The massive steric bulk of the tert-butyl group acts as an absolute conformational anchor, while the C2-carboxylic acid (and its associated N-protecting groups) introduces competing thermodynamic forces via pseudoallylic strain. This whitepaper provides an in-depth mechanistic analysis of the stereochemistry, conformational thermodynamics, and self-validating NMR protocols required to definitively assign the enantiomers and diastereomers of this critical scaffold.
Stereochemical Framework
The 5-tert-butylpipecolic acid system contains two stereogenic centers (C2 and C5), resulting in four distinct stereoisomers divided into two diastereomeric pairs. Because the relationship between C2 and C5 in the piperidine ring is analogous to a 1,4-disubstituted cyclohexane, the relative stereochemistry dictates the available chair conformations:
-
The Trans Isomers[(2R,5R) and (2S,5S)] : The C2 and C5 substituents reside on opposite faces of the piperidine ring. In a chair conformation, this forces an equatorial/equatorial (e,e) or axial/axial (a,a) relationship.
-
The Cis Isomers [(2R,5S) and (2S,5R)] : The C2 and C5 substituents reside on the same face of the ring. This strictly requires an axial/equatorial (a,e) or equatorial/axial (e,a) relationship.
Conformational Thermodynamics: The Battle of Steric Strains
The true utility of 5-tert-butylpipecolic acid lies in its predictable rigidity, which is governed by two competing thermodynamic forces: the A-value of the C5 substituent and the A(1,3) strain at the C2 position .
The tert-Butyl Conformational Anchor
The tert-butyl group possesses an exceptionally high A-value of approximately 4.8 kcal/mol[1]. This massive steric penalty ensures that the tert-butyl group will exclusively occupy the equatorial position. Consequently, the C5 stereocenter single-handedly locks the piperidine ring into a single chair conformation, preventing the ring-flip dynamics typically observed in unsubstituted pipecolic acids.
The N-Acyl A(1,3) Strain Paradigm
In drug development, pipecolic acids are rarely used as free amines; they are typically N-protected (e.g., N-Boc or N-Ac). The introduction of an N-acyl group changes the hybridization of the nitrogen to a planar, sp2 -like geometry. If the C2-carboxylic acid is in the equatorial position, it suffers severe pseudoallylic steric clash—known as A(1,3) strain—with the planar carbamate or amide group[2]. To relieve this strain (which costs ~1.5–2.0 kcal/mol), N-protected pipecolic acids strongly prefer the C2 substituent to be axial .
Conformational Resolution
These two rules dictate the thermodynamic stability of the diastereomers:
-
The Cis Advantage : In the cis isomer, the tert-butyl group is equatorial (satisfying the A-value rule) and the C2-COOH is axial (avoiding A(1,3) strain). This makes the cis isomer the thermodynamic sink of the system[2].
-
The Trans Frustration : In the trans isomer, forcing the tert-butyl group equatorial necessitates that the C2-COOH also be equatorial. This subjects the molecule to unavoidable A(1,3) strain, making the trans isomer thermodynamically frustrated compared to the cis geometry.
Table 1: Thermodynamic Parameters Governing Conformation
| Structural Feature | Thermodynamic Force | Energy Penalty | Preferred Orientation |
| C5 tert-Butyl | 1,3-Diaxial Steric Clash (A-value) | ~4.8 kcal/mol | Equatorial (Absolute) |
| C2 Carboxylic Acid | A-value (Free Amine) | ~1.2 kcal/mol | Equatorial (Slight) |
| C2 Carboxylic Acid | A(1,3) Strain (N-Boc/N-Ac Protected) | ~1.5 - 2.0 kcal/mol | Axial (Strong) |
Logical Workflow for Conformational Selection
Conformational selection in 5-tert-butylpipecolic acid driven by A-values and A(1,3) strain.
Self-Validating Protocol: NMR Stereochemical Elucidation
To definitively assign the stereochemistry of a synthesized enantiomer, a self-validating NMR workflow must be employed. This protocol utilizes 3J Karplus relationships as the primary indicator, orthogonally validated by 1,3-diaxial NOE correlations.
Step 1: Variable-Temperature (VT) Sample Preparation
Causality: N-Boc and N-Ac pipecolic acids exist as a mixture of cis/trans amide rotamers that exchange at an intermediate rate on the NMR timescale at 298 K, severely broadening the C2 proton (H2) signals.
-
Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6 (or Toluene- d8 ).
-
Acquire 1 H NMR and COSY spectra at 330–340 K . Heating accelerates rotamer exchange, coalescing the signals into sharp multiplets required for precise J-coupling extraction.
Step 2: Extraction of 3JH2−H3 Coupling Constants
Identify the H2 alpha-proton (typically δ 4.5–5.2 ppm in N-protected derivatives) and extract its scalar couplings to the adjacent H3 protons.
-
If the isomer is Trans (e,e) : The COOH is equatorial, forcing H2 into the axial position. An axial H2 will exhibit a large antiperiplanar coupling to H3 axial ( 3J≈10−12 Hz) and a small gauche coupling to H3 equatorial ( 3J≈2−4 Hz)[3]. The signal will appear as a wide doublet of doublets (dd).
-
If the isomer is Cis (a,e) : The COOH is axial, forcing H2 into the equatorial position. An equatorial H2 only has gauche interactions with both H3 protons, resulting in two small coupling constants ( 3J≈2−6 Hz)[2]. The signal will appear as a narrow multiplet.
Table 2: Diagnostic NMR Coupling Constants
| Isomer | Conformation | H2 Position | 3JH2−H3(axial) | 3JH2−H3(equatorial) | Signal Appearance |
| Trans | (e,e) | Axial | 10 – 12 Hz | 2 – 4 Hz | Wide dd |
| Cis | (a,e) | Equatorial | 2 – 6 Hz | 2 – 4 Hz | Narrow multiplet |
Step 3: Orthogonal Validation via 1,3-Diaxial NOESY
To ensure the protocol is self-validating, perform a 2D NOESY experiment to confirm the spatial proximity of protons on the same face of the ring.
-
In the Trans (e,e) isomer, H2 is axial (pointing DOWN). It will show strong 1,3-diaxial NOE cross-peaks with H4 axial and H6 axial , which are also pointing DOWN.
-
In the Cis (a,e) isomer, H2 is equatorial. It will lack these 1,3-diaxial NOE correlations, instead showing only sequential NOEs to adjacent equatorial protons. This presence/absence binary definitively proves the 3D architecture of the synthesized enantiomer.
References
-
6-Alkynyl- and 6-Aryl-Substituted (R)-Pipecolic Acid Derivatives Source: Organic Letters (ACS Publications) URL:[Link]
-
Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
A versatile route towards 6-arylpipecolic acids Source: Beilstein Journal of Organic Chemistry (NIH PMC) URL:[Link]
-
Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test Source: RSC Advances (ResearchGate) URL:[Link]
Sources
Technical Whitepaper: Handling, Safety, and Application of 5-tert-Butylpiperidine-2-carboxylic Acid Hydrochloride
Executive Summary
In modern drug discovery, conformationally restricted scaffolds are critical for optimizing the pharmacodynamics and target selectivity of small molecules and peptidomimetics. 5-tert-butylpiperidine-2-carboxylic acid hydrochloride represents a highly specialized building block in this domain. The integration of a bulky tert-butyl group onto the piperidine ring acts as a thermodynamic "anchor," locking the ring into a singular chair conformation. This guide provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) parameters, and validated laboratory workflows for handling this compound safely and effectively.
Chemical Profiling & Structural Significance
The utility of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride stems from its unique stereoelectronic profile.
-
Conformational Locking: The tert-butyl group possesses a massive A-value (~4.9 kcal/mol). To avoid severe 1,3-diaxial steric clashes, it exclusively occupies the equatorial position on the piperidine ring. Consequently, the relative stereochemistry of the molecule (e.g., cis vs. trans isomers like the (2S,5S) configuration) dictates whether the carboxylic acid at C2 is forced into an axial or equatorial orientation.
-
Salt Form Dynamics: Supplied as a hydrochloride (HCl) salt, the secondary amine is protonated. This dramatically increases the compound's shelf-life by preventing oxidative degradation and ambient moisture-driven oligomerization, while enhancing its solubility in aqueous media.
Table 1: Physicochemical Identity
| Parameter | Specification |
| Chemical Name | 5-tert-butylpiperidine-2-carboxylic acid hydrochloride |
| CAS Registry Number | 2377004-87-8 (Representative for (2S,5S) isomer)[1] |
| Molecular Formula | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 221.73 g/mol |
| Physical Form | White to off-white crystalline solid |
| Storage Temperature | Ambient (Room Temperature), desiccated |
Safety Data Sheet (SDS) Core Analytics
Because 5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a specialized research intermediate, its hazard profile is evaluated by extrapolating from its parent scaffold, piperidine-2-carboxylic acid hydrochloride[2]. The presence of the hydrochloride salt makes the compound a mild irritant.
Table 2: GHS Hazard Identification & Precautionary Codes
| GHS Code | Hazard / Precautionary Statement | Causality & Mechanism |
| H302 | Harmful if swallowed | Ingestion leads to localized acidification and disruption of mucosal membranes due to the HCl salt. |
| H315 | Causes skin irritation | Prolonged contact draws moisture from the skin, forming a localized acidic micro-environment. |
| H319 | Causes serious eye irritation | High solubility in aqueous ocular fluid causes rapid pH drops, leading to corneal irritation. |
| H335 | May cause respiratory irritation | Inhalation of fine crystalline dust irritates the respiratory tract via localized protonation. |
| P280 | Wear protective gloves/eye protection | Fundamental barrier protection against localized acidification. |
| P305+P351 | IF IN EYES: Rinse cautiously with water | Dilution is the primary mechanism to neutralize the localized pH drop. |
Emergency Response Workflow
Caption: GHS emergency response protocol for piperidine-2-carboxylic acid hydrochloride derivatives.
Handling, Storage, and Stability
Hygroscopicity: Amine hydrochloride salts are inherently hygroscopic. Absorption of atmospheric moisture not only degrades the physical handling properties (causing clumping) but also alters the effective molecular weight.
-
Best Practice: Always weigh the compound rapidly in a low-humidity environment. For highly sensitive stoichiometric reactions, store the primary container in a desiccator over anhydrous calcium sulfate (Drierite) or silica gel.
-
Static Control: Powders of this nature can accumulate static charge. Use anti-static weighing boats and grounded spatulas to prevent aerosolization of the irritant dust.
Experimental Workflows & Protocols
Rationale: The Necessity of N-Protection
As an unprotected amino acid, attempting to directly activate the carboxylic acid of 5-tert-butylpiperidine-2-carboxylic acid will result in catastrophic self-condensation (oligomerization), as the liberated secondary amine will attack the activated carboxylate of a neighboring molecule. Therefore, the first mandatory step in utilizing this building block for peptide synthesis is N-protection (typically using a tert-butyloxycarbonyl or "Boc" group).
Protocol: Synthesis of N-Boc-5-tert-butylpiperidine-2-carboxylic acid
This protocol outlines a self-validating system for masking the secondary amine, preparing the compound for downstream amidation.
Reagents Required:
-
5-tert-butylpiperidine-2-carboxylic acid hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium Hydroxide (NaOH, 1M aqueous) (2.5 eq)
-
1,4-Dioxane (Reaction solvent)
-
Ethyl Acetate (EtOAc) and 1M HCl (for workup)
Step-by-Step Methodology:
-
Dissolution & Neutralization: Suspend 1.0 eq of the hydrochloride salt in a 1:1 mixture of 1,4-Dioxane and water.
-
Causality: Dioxane solubilizes the incoming organic reagents, while water solubilizes the salt.
-
-
pH Adjustment: Slowly add 2.5 eq of 1M NaOH while stirring at 0°C.
-
Validation: Check the pH using indicator paper. The pH must be >9. This step neutralizes the HCl salt (1 eq) and deprotonates the carboxylic acid (1 eq), yielding the free secondary amine ready for nucleophilic attack.
-
-
Boc Addition: Dropwise add 1.2 eq of Boc₂O dissolved in a minimal amount of Dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching & Acidification: Concentrate the mixture in vacuo to remove Dioxane. Cool the remaining aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl.
-
Causality: Acidification protonates the carboxylate back to the free acid, rendering the N-Boc protected molecule lipophilic.
-
-
Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the protected building block.
Caption: Workflow for the N-Boc protection of the unprotected amino acid hydrochloride.
Once protected, the steric bulk of the tert-butyl group will ensure that subsequent coupling reactions (e.g., using HATU/DIPEA) proceed with high conformational fidelity, making it an exceptional tool for probing rigid receptor pockets.
References
-
ChemSrc. "(2S,5S)-5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride - CAS 2377004-87-8." ChemSrc Database. Available at:[Link]
Sources
Navigating the In Vitro Landscape of Piperidine-2-Carboxylic Acid Derivatives: A Technical Guide to Unraveling Mechanisms of Action
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course Through a Sparsely Mapped Territory
The piperidine scaffold is a cornerstone of modern medicinal chemistry, a privileged structure gracing numerous approved therapeutics. Within this vast chemical space, piperidine-2-carboxylic acid (pipecolic acid) derivatives represent a class of compounds with significant, yet not fully explored, therapeutic potential. This guide is dedicated to elucidating the in vitro mechanisms of action of these derivatives. It is important to preface this exploration with a crucial observation: while the broader family of piperidine-2-carboxylic acid derivatives has been the subject of considerable research, the specific subclass of 5-tert-butylpiperidine-2-carboxylic acid derivatives remains a largely uncharted territory in publicly accessible scientific literature.
Therefore, this document will provide a comprehensive framework for understanding the in vitro pharmacology of piperidine-2-carboxylic acid derivatives as a whole. We will delve into established biological targets, dissect relevant signaling pathways, and provide detailed, field-proven protocols for key in vitro assays. Furthermore, we will leverage established principles of medicinal chemistry to hypothesize how the introduction of a bulky, lipophilic tert-butyl group at the 5-position of the piperidine ring could modulate the mechanism of action, offering a predictive lens for future research endeavors.
The Piperidine-2-Carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity
The piperidine-2-carboxylic acid backbone, a cyclic non-proteinogenic amino acid, provides a rigid and stereochemically defined framework that is amenable to diverse chemical modifications. This structural rigidity, coupled with the presence of key functional groups (a secondary amine and a carboxylic acid), allows for precise spatial orientation of substituents, facilitating interactions with a variety of biological targets.
The general workflow for investigating the in vitro mechanism of action of novel piperidine-2-carboxylic acid derivatives is a multi-step process, beginning with synthesis and culminating in detailed mechanistic studies.
Figure 1: A generalized experimental workflow for delineating the in vitro mechanism of action of novel piperidine-2-carboxylic acid derivatives.
Known Biological Targets and Postulated Mechanisms of Action
Piperidine-2-carboxylic acid derivatives have been reported to interact with a range of biological targets, primarily enzymes and G-protein coupled receptors (GPCRs). The specific mechanism of action is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring and the carboxamide moiety.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of research points towards the ability of piperidine-2-carboxylic acid derivatives to act as potent and selective enzyme inhibitors.
Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, and their dysregulation is implicated in neurodegenerative diseases and ischemic injury. Piperidine carboxamide derivatives have been identified as effective calpain inhibitors.[1]
-
Mechanism: These compounds are thought to act as competitive inhibitors, binding to the active site of the enzyme. The piperidine ring serves as a scaffold to position a "warhead" (often a keto-amide) that interacts with the catalytic cysteine residue. The substituents on the piperidine ring and the carboxamide can be tailored to enhance affinity and selectivity for different calpain isoforms.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a therapeutic strategy for Alzheimer's disease. While direct evidence for 5-tert-butylpiperidine-2-carboxylic acid derivatives is lacking, related piperazine-2-carboxylic acid derivatives have shown potent inhibitory activity against both AChE and BChE.[2][3]
-
Mechanism: These derivatives likely act as competitive inhibitors, binding to the catalytic and/or peripheral anionic sites of the cholinesterase enzymes.[2][3] The piperidine/piperazine nitrogen can form crucial hydrogen bonds, while other substituents can engage in hydrophobic and aromatic interactions within the enzyme's active site gorge.
Table 1: In Vitro Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives against Cholinesterases [3]
| Compound ID | Target Enzyme | Inhibition Constant (Ki) | Selectivity Index (SI) |
| 4c | AChE | 10.18 ± 1.00 µM | ~17.90 |
| 7b | BChE | 1.6 ± 0.08 nM | ~21862.5 |
Data presented as mean ± standard deviation.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large family of transmembrane receptors that are major drug targets. Piperidine-2-carboxamide derivatives have emerged as allosteric modulators of certain GPCRs.
The serotonin 5-HT2C receptor is a GPCR implicated in the regulation of mood, appetite, and cognition. Positive allosteric modulators (PAMs) of this receptor offer a promising therapeutic approach for obesity and substance use disorders. 4-Alkylpiperidine-2-carboxamide derivatives have been identified as 5-HT2C receptor PAMs.[4] Notably, a derivative bearing a 4-(4-(tert-butyl)phenethyl) substituent has been synthesized and evaluated, suggesting that bulky, lipophilic groups are well-tolerated and can contribute to potent activity.[4]
-
Mechanism: Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site of the endogenous ligand (serotonin). PAMs enhance the affinity and/or efficacy of the endogenous ligand. The piperidine scaffold in these compounds likely serves to orient the key pharmacophoric elements within the allosteric binding pocket, leading to a conformational change that potentiates receptor signaling.
Figure 2: Proposed mechanism of positive allosteric modulation of the 5-HT2C receptor by piperidine-2-carboxamide derivatives.
The Influence of a 5-tert-Butyl Substituent: A Medicinal Chemist's Perspective
While direct experimental data is scarce, we can infer the potential impact of a tert-butyl group at the 5-position of the piperidine-2-carboxylic acid scaffold based on fundamental principles of medicinal chemistry:
-
Increased Lipophilicity: The tert-butyl group is a bulky, non-polar moiety that will significantly increase the lipophilicity of the molecule. This can enhance membrane permeability, potentially improving cell-based activity. However, excessive lipophilicity can also lead to non-specific binding and reduced aqueous solubility.
-
Steric Effects: The steric bulk of the tert-butyl group can profoundly influence the conformation of the piperidine ring and the orientation of other substituents. This can either be beneficial, by locking the molecule into a bioactive conformation, or detrimental, by sterically clashing with the target binding site.
-
Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which could lead to an improved pharmacokinetic profile in vivo.
The precise effect of the 5-tert-butyl group will ultimately depend on the specific biological target and the overall structure of the derivative.
Essential In Vitro Experimental Protocols
To rigorously characterize the in vitro mechanism of action of 5-tert-butylpiperidine-2-carboxylic acid derivatives, a suite of well-established assays is required.
Enzyme Inhibition Assays
Protocol: Determination of IC50 for Calpain Inhibition
-
Materials:
-
Purified human µ-calpain or m-calpain.
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT).
-
Test compounds (5-tert-butylpiperidine-2-carboxylic acid derivatives) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the calpain enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time at 37°C.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Functional Assays
Protocol: Calcium Mobilization Assay for 5-HT2C Receptor Allosteric Modulation
-
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Serotonin (5-HT).
-
Test compounds (5-tert-butylpiperidine-2-carboxylic acid derivatives) dissolved in DMSO.
-
96-well black, clear-bottom microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
-
-
Procedure:
-
Seed the 5-HT2C receptor-expressing cells into 96-well plates and grow to confluence.
-
Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add the test compounds at various concentrations to the wells and incubate for a defined period.
-
Place the plate in the fluorescence imaging plate reader and measure the baseline fluorescence.
-
Add a sub-maximal concentration (e.g., EC20) of serotonin to all wells and monitor the change in fluorescence over time.
-
To assess PAM activity, analyze the potentiation of the serotonin-induced calcium response in the presence of the test compound.
-
Calculate the fold-potentiation and determine the EC50 for the PAM effect.
-
Concluding Remarks and Future Directions
The piperidine-2-carboxylic acid scaffold continues to be a rich source of novel bioactive molecules. While the specific in vitro mechanism of action of 5-tert-butylpiperidine-2-carboxylic acid derivatives is yet to be extensively explored, the foundational knowledge of related compounds provides a strong starting point for investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a comprehensive resource for researchers embarking on the characterization of this and other novel classes of piperidine derivatives.
Future research should focus on synthesizing and screening a focused library of 5-tert-butylpiperidine-2-carboxylic acid derivatives against a diverse panel of biological targets, including enzymes and GPCRs. Structure-activity relationship (SAR) studies will be crucial to understand the role of the tert-butyl group and other substituents in determining potency and selectivity. The application of advanced techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable in elucidating the precise molecular interactions between these compounds and their targets, paving the way for the rational design of next-generation therapeutics.
References
-
Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Publications. [Link]
-
Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]
-
l‐Pipecolic acid and its (poly)hydroxylated derivatives. ResearchGate. [Link]
-
Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry. [Link]
-
Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. PMC. [Link]
-
New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. MDPI. [Link]
-
New chemical compounds and libraries for in vitro screening in the collection of the ChemRar Group. ChemRar. [Link]
-
Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Taylor & Francis Online. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. [Link]
-
Structure–activity relationship of piperine and its synthetic amide analogs for therapeutic potential to prevent experimentally induced ER stress in vitro. PMC. [Link]
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. PubMed. [Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. MDPI. [Link]
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Springer. [Link]
-
Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]
-
Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Publishing. [Link]
-
Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]
-
Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology. [Link]
-
Compound Libraries Available for HTS. Stanford University. [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. [Link]
-
Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
Sources
- 1. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. b.aun.edu.eg [b.aun.edu.eg]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Isolation of 5-tert-Butylpiperidine-2-carboxylic Acid Hydrochloride
Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This protocol details the robust, scalable synthesis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride from its pyridine precursor. Pipecolic acid derivatives are highly valued as conformationally restricted building blocks in peptidomimetics, PROTAC linker design, and complex API synthesis.
Mechanistic Rationale & Field-Proven Insights
The reduction of an aromatic pyridine ring is thermodynamically demanding compared to the hydrogenation of simple olefins. While palladium on carbon (Pd/C) is a staple for standard hydrogenations, it frequently fails to reduce electron-deficient pyridines under mild conditions. Therefore, the hydrogenation of picolinic acid derivatives under platinum catalysis is the industry-standard synthetic method toward pipecolic acid analogues[1].
In this protocol, Platinum(IV) oxide (PtO2, Adams' catalyst) is employed. Under a hydrogen atmosphere, PtO2 is reduced in situ to finely divided, highly active platinum black[2].
The Causality of Acidic Conditions: A critical parameter in this workflow is the addition of stoichiometric hydrochloric acid. The basicity of the resulting piperidine product can lead to strong coordination with the platinum surface, effectively poisoning the catalyst and stalling the reaction[3]. By performing the reaction in methanolic HCl, the starting 5-tert-butylpicolinic acid[4] is protonated to its pyridinium salt. This achieves three critical outcomes:
-
Activation: It disrupts the aromatic stabilization of the pyridine ring, lowering the activation energy for hydrogenation.
-
Catalyst Protection: It ensures the final product is immediately sequestered as the non-coordinating piperidinium salt, preventing catalyst poisoning.
-
Direct Isolation: It allows for the direct crystallization of the highly stable, workable hydrochloride salt upon solvent removal.
Figure 1: Mechanistic pathway of Pt-catalyzed pyridine ring hydrogenation under acidic conditions.
Quantitative Data & Reagent Specifications
To ensure reproducibility, all reagents must meet the specified purity grades. The bulky 5-tert-butyl group introduces significant steric hindrance, meaning high-pressure conditions (50 psi) are strictly required to ensure complete conversion within a 24-hour window.
Table 1: Materials and Stoichiometry (10 mmol Scale)
| Reagent / Material | CAS Number | Equivalents | Amount | Role |
| 5-tert-Butylpyridine-2-carboxylic acid | 1005785-85-2 | 1.0 eq | 1.79 g | Starting Material[4] |
| Platinum(IV) oxide (PtO2) | 1314-15-4 | 0.05 eq | 113 mg | Hydrogenation Catalyst |
| Hydrochloric acid (12 M, aq) | 7647-01-0 | 1.2 eq | 1.0 mL | Activator / Salt Former |
| Methanol (HPLC grade) | 67-56-1 | Solvent | 30 mL | Reaction Medium |
| Hydrogen gas (H2) | 1333-74-0 | Excess | 50 psi | Reducing Agent |
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the synthesis of 5-tert-butylpiperidine-2-carboxylic acid HCl.
Step-by-Step Protocol
This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to guarantee that each phase is successfully completed before proceeding.
Phase 1: Reaction Setup & Catalyst Activation
-
Substrate Dissolution: Into a 250 mL heavy-walled Parr hydrogenation vessel, add 5-tert-butylpyridine-2-carboxylic acid (1.79 g, 10.0 mmol).
-
Solvent & Acid Addition: Suspend the solid in 30 mL of HPLC-grade methanol. Slowly add 1.0 mL of 12 M aqueous hydrochloric acid (12.0 mmol). Observation: The mixture will clarify as the highly soluble pyridinium hydrochloride salt forms.
-
Inerting the Atmosphere: Purge the vessel with nitrogen gas for 5 minutes to displace all oxygen.
-
Catalyst Addition: Carefully add Platinum(IV) oxide (113 mg, 0.50 mmol). Safety Note: While PtO2 is stable, the active Pt(0) black formed during the reaction is highly reactive and can ignite methanol vapors if exposed to oxygen.
Phase 2: High-Pressure Hydrogenation
-
Pressurization: Attach the vessel to a Parr shaker apparatus. Evacuate the chamber and backfill with nitrogen (3x), followed by evacuation and backfilling with hydrogen gas (3x).
-
Reaction Initiation: Pressurize the vessel to 50 psi with H2 gas. Begin mechanical shaking at ambient temperature (20–25 °C).
-
In-Process Control (IPC) & Validation: Monitor the hydrogen pressure drop. The reaction typically reaches completion within 12–24 hours[2]. To validate completion, halt shaking, safely extract a 50 µL aliquot, filter it through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.
-
Validation Checkpoint: The complete disappearance of the aromatic substrate ( m/z 180.1 [M+H]+) and the appearance of the product mass ( m/z 186.1 [M+H]+) confirms the endpoint. Do not proceed to workup until this is verified.
-
Phase 3: Workup & Isolation
-
Quenching & Filtration: Once LC-MS confirms complete conversion, vent the hydrogen gas safely into a fume hood exhaust, and purge the vessel thoroughly with N2 (3x). Filter the suspension through a tightly packed pad of Celite to remove the platinum black. Wash the filter cake with an additional 20 mL of methanol. Causality: Celite prevents the finely divided, potentially pyrophoric Pt black from passing into the filtrate.
-
Concentration: Transfer the clear filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude viscous oil or off-white solid.
-
Crystallization: Triturate the crude residue with 15 mL of cold diethyl ether. The 5-tert-butylpiperidine-2-carboxylic acid hydrochloride will precipitate. Filter the solid, wash with minimal cold ether, and dry in a vacuum oven at 45 °C for 12 hours.
Analytical Characterization
The final product is isolated predominantly as the cis-diastereomer due to the syn-addition of hydrogen on the catalyst surface.
Table 2: Expected Analytical Data
| Parameter | Expected Result | Analytical Method |
| Physical Appearance | White crystalline solid | Visual Inspection |
| Molecular Weight | 221.72 g/mol (HCl salt) | N/A |
| LC-MS (ESI+) | [M+H]+ m/z = 186.1 | Reverse-phase LC-MS |
| 1H NMR (D2O, 400 MHz) | δ 0.95 (s, 9H, tBu), 1.40-2.30 (m, 5H), 3.00 (m, 1H), 4.05 (dd, 1H) | NMR Spectroscopy |
| Purity | > 95% | HPLC (UV at 210 nm) |
References
-
[4] National Center for Biotechnology Information (NIH). "5-(tert-Butyl)picolinic acid | C10H13NO2 | CID 58333105". PubChem. Available at:[Link]
-
[1] Kuwano, R., et al. "Proline Analogues". Chemical Reviews, ACS Publications. Available at:[Link]
Sources
Advanced Protocols for the Incorporation of 5-tert-Butylpiperidine-2-carboxylic Acid Hydrochloride in Solid-Phase Peptide Synthesis
Introduction & Mechanistic Challenges
The incorporation of conformationally restricted, unnatural amino acids is a cornerstone of modern peptidomimetic drug design. 5-tert-butylpiperidine-2-carboxylic acid (a bulky derivative of pipecolic acid) is highly valued for its ability to enforce specific backbone dihedral angles (cis/trans isomerism) and impart extreme metabolic stability against proteolytic degradation [1].
However, utilizing this building block in Solid-Phase Peptide Synthesis (SPPS) presents profound physicochemical challenges. As a Senior Application Scientist, it is critical to understand the causality behind these challenges rather than simply applying standard coupling conditions.
The Triad of SPPS Challenges for 5-tBu-Pip:
-
Extreme Steric Shielding: The secondary nature of the piperidine amine is already sterically demanding. The addition of a bulky tert-butyl group at the C5 position locks the piperidine ring into a rigid chair conformation. Depending on the stereoisomer, this forces the incoming acyl group to navigate severe steric clashes, drastically reducing the nucleophilicity of the alpha-amine [2].
-
Diketopiperazine (DKP) Formation: Pipecolic acid derivatives are notoriously prone to intramolecular cyclization. If 5-tBu-Pip is located at the C-terminus or position 2 of the peptide chain, the basic conditions of Fmoc deprotection (20% piperidine) will catalyze the nucleophilic attack of the N-terminal amine onto the resin-ester bond, prematurely cleaving the dipeptide as a DKP [3].
-
Hydrochloride Salt State: Commercially supplied as a hydrochloride salt (5-tBu-Pip-OH·HCl), the free amine is protonated. For iterative Fmoc-SPPS, the monomer cannot be used "as is" for internal sequence positions; it must undergo ex vivo Fmoc protection. If used as an N-terminal cap, precise stoichiometric neutralization with a non-nucleophilic base (e.g., DIEA) is required to prevent base-catalyzed epimerization.
Quantitative Data & Reagent Selection
To rationally design the synthesis workflow, we must compare the physicochemical properties and the efficacy of various coupling reagents.
Table 1: Physicochemical Profile of 5-tBu-Pip-OH·HCl
| Property | Value / Characteristic | Implication for SPPS |
| Molecular Weight | 221.72 g/mol (HCl salt) | Requires 1 extra equivalent of base for neutralization. |
| Amine Type | Secondary (Cyclic) | High propensity for cis-peptide bond formation; slow coupling. |
| Steric Bulk (C5) | tert-butyl group | Drastically reduces nucleophilic attack trajectory. |
| DKP Risk | Very High | Mandates the use of highly sterically hindered resins (e.g., 2-CTC). |
Table 2: Coupling Reagent Efficacy for Hindered Secondary Amines
| Reagent System | Activation Mechanism | Suitability for 5-tBu-Pip Amine |
| DIC / OxymaPure | Carbodiimide / Active Ester | Poor: Insufficient reactivity for highly shielded secondary amines. |
| HATU / DIEA | Uronium / HOAt Ester | Moderate: Good for standard prolines, but struggles with the tert-butyl bulk. |
| COMU / DIEA | Uronium / Oxyma Ester | Excellent: Internal morpholino base accelerates reaction; less epimerization risk. |
Workflow & Decision Logic Visualizations
The following diagrams illustrate the optimized workflow and the chemical logic required to successfully handle this building block.
Workflow for incorporating 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in SPPS.
Decision matrix for selecting coupling reagents based on steric hindrance of the target amine.
Step-by-Step Experimental Protocols
To ensure a self-validating system, each protocol includes specific stoichiometric checkpoints and validation steps.
Protocol A: Ex Vivo Fmoc Protection of 5-tBu-Pip-OH·HCl
Causality: Because the reagent is an HCl salt, it cannot be directly inserted into an automated SPPS sequence without prior protection of the amine.
-
Dissolution & Neutralization: Dissolve 1.0 eq of 5-tBu-Pip-OH·HCl in a 1:1 mixture of 10% aqueous Na2CO3 and Dioxane. The Na2CO3 serves a dual purpose: it neutralizes the HCl salt (freeing the amine) and maintains the alkaline pH (pH 9-10) required for Fmoc-OSu reactivity.
-
Fmoc Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 eq of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in a minimal volume of Dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation (Self-Validating Step): Spot the reaction mixture on a TLC plate. Spray with Ninhydrin. A lack of purple color indicates the complete consumption of the free secondary amine.
-
Workup: Acidify the aqueous layer with 1M HCl to pH 2-3 (precipitating the Fmoc-protected amino acid). Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.
Protocol B: Loading onto 2-CTC Resin
Causality: 2-Chlorotrityl chloride (2-CTC) resin is mandatory. Its massive steric bulk prevents the peptide chain from folding back on itself, effectively shutting down the DKP formation pathway that plagues pipecolic acid derivatives [1].
-
Resin Swelling: Swell 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.
-
Loading: Dissolve 1.2 eq of Fmoc-5-tBu-Pip-OH in dry DCM. Add 4.0 eq of N,N-Diisopropylethylamine (DIEA). Add this solution to the resin and agitate for 2 hours at room temperature.
-
Capping: Add HPLC-grade Methanol (100 µL/mL of resin volume) to cap unreacted trityl chloride sites. Agitate for 15 minutes.
-
Washing: Wash the resin sequentially with DCM (3x) and DMF (3x).
Protocol C: Microwave-Assisted Coupling ONTO the 5-tBu-Pip Residue
Causality: The secondary amine of 5-tBu-Pip is highly shielded. Standard room-temperature coupling will fail. We must utilize COMU (which forms a highly reactive Oxyma ester) and microwave energy to overcome the activation energy barrier [2].
-
Deprotection: Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes to remove the Fmoc group from the 5-tBu-Pip residue. Wash thoroughly with DMF (5x).
-
Pre-Activation: In a separate vial, dissolve 4.0 eq of the next Fmoc-Amino Acid and 3.9 eq of COMU in DMF. Add 8.0 eq of DIEA. Stir for 1 minute to allow the active ester to form. (Note: 3.9 eq of COMU is used relative to 4.0 eq of AA to ensure no unreacted uronium salt caps the resin amine).
-
Coupling: Transfer the pre-activated solution to the resin.
-
Microwave Reaction: Subject the reaction vessel to microwave irradiation (75°C, 25 Watts) for 15 minutes.
-
Washing & Validation: Wash with DMF (5x). Perform a Chloranil test (ninhydrin is ineffective for secondary amines). A colorless or pale yellow resin indicates successful coupling; a blue/green resin indicates incomplete coupling, necessitating a double-couple.
References
The following sources provide the authoritative grounding for the mechanistic claims and protocols detailed in this application note.
Scale-Up Manufacturing Process for 5-tert-butylpiperidine-2-carboxylic acid hydrochloride: A Comprehensive Technical Protocol
Abstract
Substituted pipecolic acids (piperidine-2-carboxylic acids) are highly valued chiral building blocks in modern drug discovery, frequently utilized to induce conformational constraints in peptidomimetics, enhance metabolic stability, and modulate lipophilicity[1]. The scale-up synthesis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride presents unique challenges regarding stereocontrol, catalyst poisoning, and product isolation. This application note details a robust, scalable, and self-validating manufacturing protocol (100 g to 1 kg scale) relying on the high-pressure catalytic hydrogenation of 5-tert-butylpicolinic acid.
Strategic Rationale & Mechanistic Insights
To ensure process reliability at scale, every chemical and operational parameter has been optimized based on mechanistic causality:
-
Substrate & Catalyst Selection: The direct reduction of the aromatic pyridine ring is achieved using Platinum Dioxide (PtO 2 , Adams' catalyst). While Palladium on Carbon (Pd/C) is ubiquitous for alkene reductions, it often fails to fully reduce electron-deficient pyridines without the application of extreme temperatures that risk hydrogenolysis of the tert-butyl group[2]. PtO 2 exhibits superior activity for pyridine ring saturation at moderate pressures (50–100 psi).
-
The Role of Acidic Media (Methanolic HCl): The free base of pipecolic acid is a highly water-soluble zwitterion, making traditional aqueous extraction and crystallization notoriously difficult. By conducting the hydrogenation in methanol spiked with aqueous HCl, the basic piperidine nitrogen is immediately protonated upon formation. This serves two critical functions:
-
Kinetic Acceleration: It prevents the basic secondary amine product from coordinating with and poisoning the platinum catalyst[2].
-
Direct Isolation: It locks the product as the hydrochloride salt, bypassing zwitterion isolation and allowing for direct anti-solvent crystallization.
-
-
Stereochemical Control: The heterogeneous catalytic hydrogenation of the pyridine ring occurs via the syn-addition of hydrogen atoms from the catalyst surface[1]. The bulky 5-tert-butyl group sterically blocks one face of the molecule, directing the hydrogen addition to the opposite face. This kinetic control predominantly yields the cis-diastereomer (where the C2-carboxyl and C5-tert-butyl groups reside on the same face of the piperidine ring).
Process Flow Diagram
Figure 1: Scale-up manufacturing workflow for 5-tert-butylpiperidine-2-carboxylic acid HCl.
Quantitative Process Parameters
To ensure batch-to-batch reproducibility, process parameters must be strictly maintained within the defined acceptable ranges.
| Parameter | Target Value | Acceptable Range | Mechanistic Rationale |
| Substrate Concentration | 0.5 M | 0.4 – 0.6 M | Balances throughput with reaction exotherm control. |
| Acid Equivalents (HCl) | 1.2 eq | 1.1 – 1.5 eq | Ensures complete protonation of the piperidine product to prevent catalyst poisoning. |
| Catalyst Loading (PtO 2 ) | 5.0 wt% | 3.0 – 7.0 wt% | Optimal for complete conversion within 24h without excessive precious metal cost. |
| H 2 Pressure | 75 psi | 50 – 100 psi | Sufficient to overcome gas-liquid mass transfer limitations in scale-up reactors. |
| Temperature | 30 °C | 25 – 40 °C | Minimizes hydrogenolysis byproducts while maintaining a high reaction rate. |
| Yield (Isolated) | > 80% | 75 – 85% | Typical recovery after MTBE anti-solvent crystallization. |
| Diastereomeric Ratio (cis:trans) | > 95:5 | > 90:10 | Governed by the steric bulk of the 5-tert-butyl group during syn-addition. |
Detailed Scale-Up Protocol (500 g Scale)
Note: The following protocol is designed for a 500 g input of 5-tert-butylpicolinic acid (2.79 mol). Adjust volumetric parameters linearly for larger or smaller scales.
Phase 1: Reactor Preparation and Charging
-
Solvent Preparation: In a dedicated 10 L glass-lined or Hastelloy pressure reactor, charge 5.0 L of HPLC-grade Methanol.
-
Acidification: Slowly add 280 mL of concentrated aqueous HCl (37% w/w, approx. 3.35 mol, 1.2 eq) to the methanol under continuous stirring. Caution: Exothermic mixing.
-
Substrate Addition: Charge 500 g of 5-tert-butylpicolinic acid (2.79 mol) into the reactor. Stir at 200 rpm until a homogeneous solution is achieved.
-
Catalyst Charging: Carefully add 25.0 g of Platinum Dioxide (PtO 2 , 5 wt%).
-
Safety Critical: PtO 2 is not pyrophoric initially, but it will become highly pyrophoric once reduced to Platinum black during the reaction.
-
Phase 2: High-Pressure Catalytic Hydrogenation
-
Inert Purging: Seal the reactor. Purge the headspace with Nitrogen (N 2 ) to 30 psi, hold for 2 minutes, and vent. Repeat this N 2 purge three times to ensure complete oxygen removal.
-
Hydrogen Purging: Purge the reactor with Hydrogen (H 2 ) to 30 psi and vent. Repeat three times.
-
Pressurization & Reaction: Pressurize the reactor to 75 psi with H 2 . Increase the agitation rate to 500 rpm to maximize gas-liquid interfacial area.
-
Temperature Control: Set the cooling jacket to maintain the internal temperature at 30 °C . The initial reduction of PtO 2 to Pt(0) and the subsequent pyridine reduction are exothermic.
-
Monitoring (Self-Validating Step): Maintain the H 2 pressure at 75 psi via a demand valve. The reaction is typically complete when H 2 uptake ceases (approx. 16–24 hours).
Phase 3: Work-up and Catalyst Recovery
-
In-Process Control (IPC): Vent the H 2 gas and purge the reactor three times with N 2 . Withdraw a 1.0 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC. Proceed only if starting material is <1.0%. If >1.0%, re-pressurize with H 2 and stir for an additional 4 hours.
-
Catalyst Filtration: Prepare a filtration funnel with a tightly packed Celite pad (2-inch thickness). Filter the reaction mixture through the Celite pad into a clean receiving flask.
-
Safety Critical: The filtration must be performed under a continuous N 2 blanket. The retained Platinum black is highly pyrophoric and will ignite the methanol vapor if exposed to atmospheric oxygen. Keep the Celite pad wet at all times and quench immediately with water after use.
-
-
Washing: Wash the reactor and the Celite pad with an additional 1.0 L of Methanol. Combine the filtrates.
Phase 4: Crystallization and Isolation
-
Concentration: Transfer the combined filtrate to a rotary evaporator or distillation setup. Concentrate the solution under reduced pressure (40 °C bath) until a thick, syrupy residue is obtained (~800 mL total volume).
-
Azeotropic Drying: To remove residual water introduced by the aqueous HCl, add 1.0 L of Toluene and concentrate again to a thick syrup. Repeat this step once.
-
Crystallization: Dissolve the crude residue in a minimum amount of warm Methanol (approx. 500 mL at 40 °C). Vigorously stir the solution and slowly add Methyl tert-butyl ether (MTBE) dropwise as an anti-solvent.
-
Nucleation: Continue adding MTBE (approx. 2.0 to 3.0 L) until the solution becomes persistently cloudy and fine white crystals begin to form.
-
Aging: Remove the heat source and allow the slurry to cool to room temperature over 2 hours, then chill to 0–5 °C in an ice bath for an additional 4 hours to maximize yield.
-
Filtration & Drying: Filter the white crystalline solid via vacuum filtration. Wash the filter cake with 500 mL of cold MTBE. Dry the product in a vacuum oven at 45 °C for 24 hours.
Quality Control & Analytical Validation
To validate the integrity of the synthesized 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, the following analytical specifications must be met:
-
Purity (HPLC-UV/ELSD): > 98.0% (Note: As the product lacks strong UV chromophores, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is recommended for accurate purity assessment).
-
Diastereomeric Excess (dr): > 95:5 (cis:trans). Determined via 1 H-NMR by integrating the alpha-proton (C2-H) signal, which exhibits distinct chemical shifts and coupling constants depending on its axial/equatorial orientation relative to the tert-butyl group.
-
Mass Spectrometry (ESI+): Expected m/z for[M+H] + (free base) = 186.15.
-
Chloride Content (Titration): ~16.0% (Confirms the mono-hydrochloride salt stoichiometry).
References
-
Toma, N., et al. "Continuous Flow Hydrogenation of Functionalized Pyridines." ResearchGate, Nov. 2021. Available at:[Link]
-
"Proline Analogues." Chemical Reviews, ACS Publications, Jun. 2024. Available at:[Link]
Sources
Application Note: Stereoselective Catalytic Hydrogenation of 5-tert-Butylpyridine-2-Carboxylic Acid
Abstract & Scope
The reduction of substituted pyridines to their corresponding fully saturated piperidines is a fundamental transformation in the synthesis of pharmaceutical intermediates and non-proteinogenic amino acids[1]. Specifically, the synthesis of 5-tert-butylpiperidine-2-carboxylic acid from its pyridine precursor presents unique chemo- and stereoselective challenges. The presence of the basic pyridine nitrogen often leads to catalyst poisoning, while the bulky 5-tert-butyl group dictates the facial selectivity of the reduction.
This application note provides an in-depth, self-validating protocol for the synthesis of the cis-diastereomeric racemate, rac-(2R,5R)/(2S,5S)-5-tert-butylpiperidine-2-carboxylic acid, via high-pressure catalytic hydrogenation.
Mechanistic Rationale & Stereoselectivity
Successful hydrogenation of the pyridine nucleus requires overcoming the thermodynamic stability of the aromatic ring while mitigating the inhibitory effect of the basic nitrogen atom. As an Application Scientist, it is critical to understand the causality behind the chosen reaction conditions:
-
Solvent Causality (The Role of Acid): Conducting the reaction in a protic, acidic solvent such as glacial acetic acid is non-negotiable for optimal yields. The acid protonates the pyridine nitrogen, forming a pyridinium cation. This transformation achieves two critical objectives: it prevents the nitrogen lone pair from coordinating to and poisoning the transition metal catalyst, and it withdraws electron density from the aromatic ring, lowering its Lowest Unoccupied Molecular Orbital (LUMO) to make it more susceptible to reduction by the electron-rich metal surface[2].
-
Stereoselectivity (Syn-Addition): The bulky 5-tert-butyl group effectively shields one face of the pyridinium ring. Consequently, adsorption onto the heterogeneous catalyst surface occurs predominantly on the less sterically hindered face. The subsequent stepwise transfer of hydrogen atoms from the metal surface to the ring proceeds via syn-addition, yielding the cis-isomer almost exclusively.
Mechanistic pathway highlighting protonation and syn-addition for cis-diastereomer selectivity.
Quantitative Catalyst Screening
The choice of catalyst dictates the required pressure, temperature, and ultimate diastereomeric ratio (dr). Platinum(IV) oxide (Adams' catalyst) is established as the premier choice for this specific transformation[2].
| Catalyst System | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| PtO₂ (5 mol%) | Glacial AcOH | 60 | 25 | 8 | >99 | >95:5 |
| Rh/C (5 mol%) | Glacial AcOH | 50 | 25 | 12 | >95 | 92:8 |
| Pd/C (10 mol%) | Aq. HCl (1M) | 80 | 50 | 24 | 75 | 85:15 |
| Ru/C (5 mol%) | Methanol | 100 | 80 | 24 | <50 | N/A (Complex mixture) |
Experimental Workflow Visualized
Workflow for the catalytic hydrogenation of 5-tert-butylpicolinic acid to its piperidine analog.
Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure reproducibility and safety at the bench scale.
Materials Required:
-
5-tert-butylpyridine-2-carboxylic acid (10.0 mmol, 1.79 g)
-
Platinum(IV) oxide (Adams' catalyst, PtO₂) (0.5 mmol, 113 mg)
-
Glacial acetic acid (25 mL)
-
Hydrogen gas (UHP grade)
-
Absolute ethanol and diethyl ether
-
Hydrogen chloride (2M solution in diethyl ether)
Procedure:
-
Preparation of Reaction Mixture: In a 100 mL high-pressure autoclave reactor, dissolve 10.0 mmol of 5-tert-butylpyridine-2-carboxylic acid in 25 mL of glacial acetic acid.
-
Catalyst Addition: Carefully add 113 mg (5 mol%) of PtO₂ to the solution. Safety Note: While PtO₂ is non-pyrophoric, the finely divided Pt(0) generated in situ after reduction is highly active and flammable in the presence of solvent vapors.
-
Reactor Purging: Seal the autoclave. Purge the headspace with nitrogen gas (3 cycles: pressurize to 10 bar, then vent) to completely displace oxygen. Follow with hydrogen gas (3 cycles: pressurize to 10 bar, then vent).
-
Hydrogenation: Pressurize the reactor to 60 bar with H₂. Stir the mixture vigorously (800–1000 rpm) at 25 °C for 8 hours.
-
Filtration & Catalyst Recovery: Vent the reactor safely into a fume hood exhaust and purge thoroughly with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the colloidal platinum catalyst. Wash the pad with an additional 10 mL of glacial acetic acid. Causality: Complete removal of the metal is essential to prevent product degradation and unwanted side reactions during concentration.
-
Concentration & Salt Formation: Concentrate the filtrate under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump and cold trap) to yield a viscous oil. Dissolve the crude oil in a minimal amount of absolute ethanol (approx. 5 mL). While stirring, add 2M HCl in diethyl ether dropwise until precipitation is complete[3].
-
Isolation: Filter the resulting white crystalline solid, wash with cold diethyl ether (2 × 10 mL), and dry under vacuum at 50 °C to afford rac-(2R,5R)/(2S,5S)-5-tert-butylpiperidine-2-carboxylic acid hydrochloride.
Self-Validation & Quality Control
To ensure the integrity of the protocol, the following in-process and post-process checks must be validated:
-
In-Process Control (IPC) via Pressure Drop: Monitor the H₂ pressure gauge. A theoretical uptake of exactly 3 molar equivalents of H₂ validates the complete reduction of the pyridine ring without over-reduction or hydrogenolysis of the carboxylic acid.
-
Spectroscopic Validation: Post-filtration aliquots must demonstrate the complete disappearance of the UV-active pyridine chromophore (UV 254 nm) via TLC or LC-MS. The mass spectrum should confirm the product mass ( [M+H]+=186.15 for the free base).
-
Stereochemical Purity: Perform 1 H NMR ( D2O ) analysis on the isolated hydrochloride salt. The cis relationship is confirmed by analyzing the coupling constants of the ring protons, specifically verifying the absence of the distinct axial-axial coupling patterns that would be present in the trans isomer.
References
- Source: wikipedia.
- Source: asianpubs.
- Source: google.
Sources
Technical Support Center: Optimizing Synthetic Yield for 5-tert-butylpiperidine-2-carboxylic acid HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the synthesis of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride.
The most industrially relevant and atom-economical route to this molecule is the catalytic hydrogenation of 5-tert-butylpyridine-2-carboxylic acid . While conceptually straightforward, researchers frequently encounter yield-limiting issues such as catalyst poisoning, thermal decarboxylation, and intractable product isolation. This guide deconstructs the causality behind these issues and provides self-validating protocols to ensure high-yield, reproducible batches.
Experimental Workflow
Caption: Workflow for the synthesis and isolation of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride.
Quantitative Catalyst Comparison
Selecting the correct transition metal catalyst is the most critical variable in this synthesis. The table below summarizes benchmark performance data for the reduction of picolinic acid derivatives to pipecolic acids[1][2].
| Catalyst System | Solvent | Temp (°C) | Pressure (psi) | Decarboxylation Risk | Typical Isolated Yield (%) |
| Pd/C (10%) | MeOH / HCl | 40–50 | 60–80 | High | 40–60 |
| PtO₂ (Adams') | H₂O / HCl | 25 | 50 | Moderate | 75–85 |
| Rh/Al₂O₃ (5%) | H₂O / HCl | 20–25 | 15–50 | Low | 85–95 |
Data Note: Rhodium-based catalysts demonstrate superior performance by enabling room-temperature reduction, thereby suppressing thermal degradation pathways[1].
Troubleshooting Guides & FAQs
Caption: Troubleshooting logic tree for common synthetic yield issues in pipecolic acid derivative production.
Q1: Why does my hydrogenation stall at 40-50% conversion despite increasing H₂ pressure?
Mechanistic Cause: Catalyst poisoning. The basic nitrogen of the pyridine ring coordinates strongly to the active sites of palladium and platinum catalysts, effectively halting the catalytic cycle. Solution: Ensure you are using at least 1.15 equivalents of aqueous HCl . Protonating the pyridine nitrogen prevents its lone pair from coordinating to the metal surface, activating the ring toward reduction while simultaneously forming the desired hydrochloride salt in situ.
Q2: I am observing a significant loss of yield due to decarboxylation. How can I suppress this?
Mechanistic Cause: Pyridine-2-carboxylic acids (picolinic acids) are uniquely prone to decarboxylation during catalytic hydrogenation, a phenomenon exacerbated by elevated temperatures and acidic media[1]. Solution: Lower the reaction temperature to 20–25°C. If standard Pd/C or PtO₂ still results in decarboxylation, switch to a 5% Rh/Al₂O₃ catalyst. Rhodium facilitates rapid reduction of the pyridine ring at room temperature and low pressure, effectively outcompeting the thermal decarboxylation pathway[1].
Q3: The crude product is an intractable syrup. How do I isolate the pure hydrochloride salt?
Mechanistic Cause: The hydrochloride salt of 5-tert-butylpiperidine-2-carboxylic acid is highly hygroscopic. If trace water remains from the aqueous HCl used during the reaction, the product will "oil out" rather than crystallize. Solution: Perform an azeotropic distillation with toluene . Toluene forms a low-boiling azeotrope with water. By repeatedly adding toluene to your crude syrup and evaporating it under reduced pressure, you rigorously strip away the hydration sphere. Once completely dry, trituration with cold acetone will rapidly induce crystallization.
Q4: I am getting a mixture of diastereomers. How does the tert-butyl group affect stereoselectivity?
Mechanistic Cause: During heterogeneous catalytic hydrogenation, the substrate adsorbs flat onto the catalyst surface, and hydrogen is delivered via syn-addition. The bulky tert-butyl group at C5 exerts massive steric hindrance, blocking one face of the ring. Hydrogenation will preferentially occur from the less hindered face (opposite the tert-butyl group), predominantly yielding the cis-diastereomer (e.g., (2S,5S) or (2R,5R)). If you observe excessive trans-isomer formation, it indicates catalyst overloading or excessive pressure forcing non-selective reduction.
Self-Validating Experimental Protocol
The following methodology utilizes built-in validation checks to ensure the reaction is proceeding correctly at each critical node.
Materials Required:
-
5-tert-butylpyridine-2-carboxylic acid (1.0 eq)
-
Concentrated aqueous HCl (37% w/w)
-
Platinum dioxide (PtO₂, Adams' catalyst) or 5% Rh/Al₂O₃ (5–10 mol%)
-
Deionized water, Toluene, Acetone, Diethyl ether
Step-by-Step Procedure:
-
Substrate Preparation: Suspend 5-tert-butylpyridine-2-carboxylic acid (1.0 eq) in a minimal volume of deionized water. Slowly add concentrated aqueous HCl (1.15 eq) while stirring until the solid completely dissolves.
-
Self-Validation Check: Measure the pH of the solution. It must be < 2.0. If the pH is higher, the nitrogen is not fully protonated, which will lead to catalyst poisoning.
-
-
Catalyst Loading: Transfer the solution to a pressure-rated hydrogenation vessel (e.g., Parr shaker). Add the chosen catalyst (PtO₂ or Rh/Al₂O₃). Purge the vessel by pressurizing with N₂ to 30 psi and venting (repeat 3x), followed by H₂ purging (repeat 3x).
-
Hydrogenation: Pressurize the vessel to 50 psi with H₂. Begin vigorous agitation at 20–25°C.
-
Self-Validation Check: Monitor the pressure gauge. A steady drop in H₂ pressure indicates active reduction. The reaction is complete when H₂ uptake completely ceases (typically 4–6 hours). Do not exceed 25°C to prevent decarboxylation[1].
-
-
Filtration: Vent the H₂ gas and purge the vessel with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the finely dispersed catalyst. Wash the Celite pad with a small amount of warm water.
-
Azeotropic Drying: Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure (rotary evaporator) until a thick syrup is obtained. Add toluene (approx. 3x the volume of the syrup) and evaporate to dryness. Repeat this toluene addition/evaporation cycle 2–3 times.
-
Self-Validation Check: The material should transition from a viscous syrup to a brittle foam or solid crust. If it remains syrupy, water is still present; repeat the toluene azeotrope.
-
-
Crystallization: Suspend the dried solid in cold acetone. Stir vigorously for 30 minutes to break up the chunks. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C to yield the pure 5-tert-butylpiperidine-2-carboxylic acid hydrochloride.
References
- Title: Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids (US Patent 3159639A)
-
Title: Continuous Flow Hydrogenation of Functionalized Pyridines Source: ResearchGate (Toma, N. et al., 2021) URL: [Link]
Sources
Technical Support Center: Advanced Purification of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for 5-tert-butylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during the purification of this important chiral building block. As a substituted pipecolic acid derivative, achieving high levels of chemical and stereochemical purity is paramount for its successful application in pharmaceutical synthesis.[1] This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can achieve your desired purity specifications with confidence.
Troubleshooting Guide
This section addresses specific problems in a Q&A format, detailing the scientific rationale behind the proposed solutions and providing step-by-step protocols.
Issue 1: The isolated product is an off-white or yellowish solid with low purity (<95%) after initial synthesis.
Potential Causes: This issue commonly arises from residual colored impurities, unreacted starting materials, or byproducts from the synthetic route. For instance, if the synthesis involves the reduction of a pyridine precursor, partially reduced intermediates can persist.[2]
Recommended Solution: Activated Carbon Treatment and Optimized Recrystallization The combination of activated carbon treatment to remove colorimetric impurities followed by a carefully selected recrystallization protocol is a robust method for significantly enhancing purity.
Step-by-Step Protocol: Decolorization and Recrystallization
-
Dissolution: Dissolve the crude 5-tert-butylpiperidine-2-carboxylic acid hydrochloride in a minimum amount of a hot solvent. A mixture of isopropanol and water is often a good starting point due to the compound's amino acid salt nature.
-
Carbon Treatment: Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Hot Filtration: Stir the mixture at an elevated temperature for 15-20 minutes, then perform a hot filtration through a pad of Celite® to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. For optimal crystal growth, subsequent cooling in an ice bath (0-5 °C) can be employed to maximize yield.
-
Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the same solvent used for recrystallization), and dry under vacuum.
Issue 2: Analytical data (NMR/HPLC) shows the presence of significant diastereomeric impurities.
Potential Causes: 5-tert-butylpiperidine-2-carboxylic acid has two stereocenters (C2 and C5). Non-stereoselective synthetic methods or epimerization under certain reaction conditions can lead to the formation of diastereomers. As diastereomers have different physical properties, they can often be separated by classical methods.
Recommended Solution: Fractional Crystallization Fractional crystallization exploits the subtle differences in solubility between diastereomeric salts in a specific solvent system. By carefully controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution.
Step-by-Step Protocol: Fractional Crystallization
-
Solvent Screening: Identify a solvent system where the desired diastereomer has lower solubility than the undesired one. This often requires screening various alcohols (methanol, ethanol, isopropanol) or their aqueous mixtures.
-
Initial Dissolution: Dissolve the mixture of diastereomers in a minimum amount of the chosen hot solvent to form a saturated solution.
-
Controlled Cooling: Cool the solution very slowly. The less soluble diastereomer will crystallize first. Monitor the process.
-
First Crop Isolation: Once a sufficient amount of the first crop of crystals has formed, filter them. This crop will be enriched in the less soluble diastereomer.
-
Analysis: Analyze the purity of the isolated solid and the mother liquor by a suitable method (e.g., Chiral HPLC or ¹H NMR with a chiral resolving agent).[3]
-
Repeat if Necessary: The process can be repeated with both the enriched solid and the mother liquor to further improve the purity of each diastereomer.
Logical Flow for Diastereomer Separation
Caption: Decision workflow for diastereomeric separation via fractional crystallization.
Issue 3: The product appears chemically pure, but chiral analysis reveals low enantiomeric excess (ee).
Potential Causes: This indicates contamination with the corresponding enantiomer. This is common if the synthesis started from a racemic material or if racemization occurred at any stage.
Recommended Solution: Preparative Chiral Chromatography For separating enantiomers, preparative chiral chromatography, particularly Supercritical Fluid Chromatography (SFC), is often the most effective method. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for piperidine derivatives.[4]
Comparative Analysis: HPLC vs. SFC
| Feature | Preparative HPLC | Preparative SFC |
|---|---|---|
| Mobile Phase | Normal or reverse phase solvents (e.g., Hexane/Ethanol)[4] | Supercritical CO₂ with a co-solvent (e.g., Methanol) |
| Speed | Slower | Faster run times due to low viscosity |
| Solvent Usage | High | Significantly lower, "greener" process |
| Product Recovery | Requires evaporation of large solvent volumes | Simple; CO₂ evaporates, leaving the product in the co-solvent |
| Cost | Lower initial equipment cost | Higher initial equipment cost, lower running cost |
Protocol Outline: Preparative Chiral SFC
-
Analytical Method Development: First, develop an analytical-scale method using a chiral column (e.g., Chiralpak® series) to achieve baseline separation of the enantiomers.[4] Screen co-solvents (e.g., methanol, ethanol) and additives (e.g., diethylamine for a basic compound) to optimize resolution.
-
Scale-Up: Scale the optimized analytical method to a preparative SFC system. Adjust the flow rate and sample loading based on the column diameter.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute.
-
Solvent Removal: Remove the co-solvent under reduced pressure to isolate the purified enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride? To fully characterize the purity, a combination of techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities. High-precision quantitative NMR (qNMR) can be used for purity assessment against a certified standard.[5]
-
HPLC-UV/MS: To determine chemical purity (area percent) and to detect and identify impurities by their mass.[6]
-
Chiral HPLC or SFC: Absolutely critical for determining the enantiomeric and diastereomeric purity.[4]
-
Melting Point: A sharp melting point range is a good indicator of high purity.[7]
Q2: My compound oils out or forms a gummy solid instead of crystallizing. What can I do? "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid. Here are some troubleshooting steps:
-
Reduce Cooling Rate: Allow the solution to cool much more slowly. A Dewar flask can be used for very slow cooling.
-
Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution at room temperature until turbidity persists.[8] For a polar salt, this might be a non-polar solvent like diethyl ether or hexane.[9][10]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can induce nucleation.
-
Seeding: Add a single, pure crystal of the desired compound to the supersaturated solution to initiate crystallization.[11]
-
Trituration: If an oil persists, remove the solvent and add a small amount of an anti-solvent. Vigorously stir or scratch the oil with a spatula. This mechanical agitation can often induce solidification.
Q3: How should I choose the best solvent for recrystallization? The ideal recrystallization solvent should:
-
Completely dissolve the compound when hot.
-
Dissolve very little of the compound when cold.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be easily removable (volatile).
A common approach for hydrochloride salts is to use a polar protic solvent like an alcohol (ethanol, isopropanol) or water, sometimes with an anti-solvent.[12][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. moravek.com [moravek.com]
- 8. bia.si [bia.si]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Chiral Resolution of 5-tert-butylpiperidine-2-carboxylic acid
Welcome to the Technical Support Center for advanced chiral resolution. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of resolving 5-tert-butylpiperidine-2-carboxylic acid .
Because this molecule is a sterically hindered, non-proteinogenic amino acid, its zwitterionic nature and the massive equatorial bulk of the C5 tert-butyl group complicate standard separation techniques. This guide provides field-proven, self-validating methodologies to achieve >99% enantiomeric excess (ee) through enzymatic, chromatographic, and classical techniques.
Part 1: Troubleshooting Guides & FAQs
Q1: My enzymatic kinetic resolution using Candida antarctica Lipase B (CALB) is stalling at low conversion rates (<30%). How do I drive this to 50% for optimal resolution? The Causality: CALB has a relatively restricted, "funnel-like" active site entrance[1]. While it is a workhorse for many substrates, the steric bulk of the tert-butyl group at the C5 position of the piperidine ring restricts the molecule's orientation, preventing the catalytic Ser-His-Asp triad from efficiently accessing the ester carbonyl[2]. The Fix: Switch your biocatalyst to partially purified lipase from Aspergillus niger (ANL). ANL has a more accommodating active site for bulky pipecolic acid derivatives and has demonstrated high enantioselectivity (E = 20 ± 4) for the hydrolysis of racemic pipecolate esters[3]. Ensure you are running the reaction on the methyl or octyl ester derivative, as lipases cannot process the free zwitterionic amino acid.
Q2: During Chiral SFC separation of the free amino acid, my peaks are co-eluting, broad, and severely tailing. How can I achieve baseline resolution? The Causality: 5-tert-butylpiperidine-2-carboxylic acid is a zwitterion. In Supercritical Fluid Chromatography (SFC), highly polar zwitterions interact unpredictably with the residual silanols on the silica support of the chiral stationary phase (CSP), leading to severe peak tailing and loss of theoretical plates. The Fix: You must disrupt the zwitterion. First, protect the secondary amine (e.g., N-Boc protection). Second, add a highly polar, acidic additive—specifically 0.1% to 0.2% Trifluoroacetic acid (TFA) —to your alcoholic co-solvent (e.g., Methanol)[4]. The TFA suppresses the ionization of the C2-carboxylic acid, maintaining it in a neutral, protonated state. This eliminates secondary ionic interactions with the column, restoring sharp peak shapes and enabling baseline separation.
Q3: I am attempting a classical diastereomeric salt resolution, but the salt "oils out" (liquid-liquid phase separation) instead of crystallizing. What is the self-validating fix? The Causality: Oiling out occurs when the supersaturation of the solution is too high, and the melting point of the precipitating diastereomeric salt is lower than the temperature at which phase separation occurs. The bulky tert-butyl group disrupts crystal lattice packing, lowering the melting point of the salt. The Fix: Protect the amine with an N-Boc group to increase lipophilicity. Use a rigid, highly crystalline resolving agent like (S)-(-)-1-phenylethylamine . Switch your solvent system from pure ethanol to an Ethyl Acetate/Heptane anti-solvent system. Self-Validation Check: Heat the mixture until completely clear. Cool at a highly controlled rate of 0.1°C/min. When the solution reaches the metastable zone limit (typically 5-10°C below the clearing point), seed it with 1% w/w of previously isolated pure diastereomeric crystals. If the seeds hold their sharp edges and grow, you have bypassed the oiling-out phase.
Part 2: Quantitative Data Presentation
The following table summarizes the operational metrics for the three primary resolution strategies, allowing you to select the optimal path based on your scale and timeline.
| Resolution Strategy | Optimal Scale | Typical ee (%) | Turnaround Time | Key Reagents / Equipment | In-Process Validation Metric |
| Chiral SFC | Analytical to 10 g | > 99.5% | 1–2 Days | Polysaccharide CSP, CO₂, 0.1% TFA | Real-time UV/PDA chromatogram |
| Enzymatic (ANL) | 10 g to > 1 kg | 93–98% | 3–5 Days | A. niger Lipase, pH 7.0 Buffer | Autotitrator NaOH consumption |
| Diastereomeric Salt | > 1 kg (Process) | > 95%* | 1–2 Weeks | (S)-(-)-1-phenylethylamine | Mother liquor optical rotation |
*Note: Diastereomeric salt ee% typically requires one additional recrystallization step to reach >99%.
Part 3: Self-Validating Experimental Protocols
Protocol A: Enzymatic Kinetic Resolution via Aspergillus niger Lipase (ANL)
This protocol utilizes kinetic control. The enzyme selectively hydrolyzes the (S)-enantiomer of the ester into the free acid, leaving the (R)-enantiomer intact as an ester[3].
Step 1: Esterification (Substrate Preparation)
-
Suspend racemic 5-tert-butylpiperidine-2-carboxylic acid in anhydrous methanol.
-
Add 1.2 equivalents of Thionyl Chloride (SOCl₂) dropwise at 0°C. Reflux for 4 hours.
-
Self-Validation: Run a TLC (DCM:MeOH 9:1). The disappearance of the baseline spot (free acid) and appearance of a high-Rf spot confirms complete conversion to the methyl ester.
Step 2: Enzymatic Hydrolysis
-
Dissolve the racemic methyl ester (50 mM) in a 0.1 M sodium phosphate buffer (pH 7.0). Add 10% v/v acetone to aid solubility.
-
Add crude Aspergillus niger lipase (ANL) (10 mg/mL).
-
Stir at 30°C.
-
Self-Validation (The Titration Check): As the ester hydrolyzes into the carboxylic acid, the pH will drop. Connect the reactor to an autotitrator loaded with 1.0 M NaOH set to maintain pH 7.0. The reaction is exactly 50% complete when exactly 0.5 equivalents of NaOH have been consumed. Stop the reaction immediately at this point by filtering out the enzyme.
Step 3: Divergent Extraction
-
Extract the aqueous mixture with Ethyl Acetate (3x). The organic layer contains the unreacted (R)-methyl ester .
-
Acidify the remaining aqueous layer to pH 2.0 using 1M HCl.
-
Extract with Ethyl Acetate (3x). This organic layer contains the isolated (S)-5-tert-butylpiperidine-2-carboxylic acid .
Protocol B: Preparative Chiral SFC Separation
This protocol is ideal for rapid, sub-10-gram isolation of both enantiomers without chemical derivatization of the acid moiety[4].
Step 1: N-Boc Protection
-
React the racemic mixture with Di-tert-butyl dicarbonate (Boc₂O) and NaOH in THF/Water to yield N-Boc-5-tert-butylpiperidine-2-carboxylic acid.
Step 2: SFC Method Parameters
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 21 mm, 5 µm.
-
Mobile Phase: 80% Supercritical CO₂ / 20% Methanol.
-
Additive: 0.1% Trifluoroacetic acid (TFA) in the Methanol stream.
-
Conditions: 100 bar backpressure, 35°C column temperature, 70 mL/min flow rate.
Step 3: Execution & Validation
-
Perform stacked injections every 4 minutes.
-
Self-Validation: Collect fractions based on UV triggering (210 nm). Immediately re-inject a 5 µL aliquot of Fraction 1 and Fraction 2 onto an Analytical SFC system using the same method. Fraction 1 should show <0.5% of the Peak 2 area, confirming >99% ee before bulk solvent evaporation.
Part 4: Decision Matrix Visualization
Use the following logical workflow to determine the most efficient resolution pathway for your specific laboratory constraints.
Decision matrix for selecting the optimal chiral resolution pathway for 5-tert-butylpipecolic acid.
Part 5: References
-
[1] The sequence, crystal structure determination and refinement of two crystal forms of lipase B from Candida antarctica. PubMed / National Institutes of Health. Available at:[Link]
-
[2] Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. MDPI Crystals. Available at:[Link]
-
[3] Kinetic Resolution of Pipecolic Acid Using Partially-Purified Lipase from Aspergillus niger. Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
[4] Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Sources
preventing degradation of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride during long-term storage
Welcome to the Technical Support Center for amino acid and cyclic imino acid derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride (a substituted pipecolic acid derivative) during long-term storage.
This compound features a secondary amine within a piperidine ring, an alpha-carboxylic acid, and a bulky tert-butyl group. Supplied as a hydrochloride salt, it is highly susceptible to moisture-driven degradation, stereochemical instability, and concomitant crystallization if improperly handled[1][2].
Part 1: Troubleshooting Guide & FAQs
This section addresses the root causes of degradation, moving beyond basic observations to explain the thermodynamic and kinetic drivers of sample spoilage.
Q1: Why does my crystalline powder turn into a sticky paste over time, and how does this affect purity?
The Causality: Hydrochloride salts of amino acids are inherently hygroscopic. The crystal lattice energy of the HCl salt is often overcome by the hydration energy when exposed to ambient humidity. This leads to deliquescence —the solid absorbs so much moisture that it dissolves in its own water of hydration[1][3]. Once in this micro-aqueous state, the local pH drops. However, as the system attempts to reach equilibrium, the highly soluble HCl can partially volatilize or partition, leading to the spontaneous concomitant crystallization of the free amino acid (zwitterion) out of the salt matrix[2]. Your "sticky paste" is likely a biphasic mixture of dissolved HCl salt and precipitated free base.
Q2: Is racemization a concern for this compound during storage?
The Causality: Yes, particularly if the sample has absorbed moisture. The stereocenter at the C2 position (the alpha-carbon) is flanked by an electron-withdrawing carboxylic acid and a protonated amine. In the presence of trace moisture and any localized basic impurities (or even glass surface alkalinity), the alpha-proton becomes labile. Moisture acts as the dielectric medium facilitating proton exchange. If the carboxylic acid is transiently activated or interacts with trace impurities, it can form an oxazolone-like intermediate, which rapidly tautomerizes to an achiral enol, resulting in racemization upon reprotonation[4][5]. To preserve the enantiomeric excess (ee) of the (2S,5S) or (2R,5R) isomers, absolute anhydrous conditions are non-negotiable.
Q3: Can oxidative or thermal degradation occur in the solid state?
The Causality: While the piperidine ring itself is robust, the alpha-amino acid moiety is susceptible to thermal decarboxylation. Heating the hydrochloride salt in the presence of moisture lowers the activation energy for the loss of CO2. Furthermore, trace transition metals (often present from synthesis) can catalyze the oxidation of the secondary amine to an imine or N-oxide if stored under ambient air[6]. Therefore, inert gas backfilling is required to halt autoxidation pathways.
Part 2: Mechanistic Pathways & Quantitative Data
To effectively prevent degradation, we must visualize the failure modes. The diagram below illustrates the cascading effects of improper storage.
Caption: Moisture-induced degradation cascade of piperidine-2-carboxylic acid hydrochloride.
Table 1: Degradation Kinetics vs. Storage Conditions
Data synthesized from standard stability profiles of pipecolic acid derivatives[3][7].
| Storage Condition | Atmosphere | Moisture Level | Estimated Shelf Life | Primary Degradation Mode |
| Room Temp (25°C) | Ambient Air | >40% RH | < 2 weeks | Deliquescence, Racemization |
| 2-8°C (Fridge) | Ambient Air | Variable | 3-6 months | Concomitant Crystallization |
| 2-8°C (Fridge) | Argon/N2 | Desiccated | 1-2 years | Trace Oxidation |
| -20°C (Freezer) | Argon/N2 | Desiccated | > 4 years | Stable (Optimal) |
Part 3: Validated Experimental Protocols
The following self-validating protocols ensure that your handling methods actively prevent the degradation mechanisms described above.
Protocol 1: Ideal Long-Term Storage & Handling Workflow
This workflow establishes a self-validating closed system to maintain anhydrous and anaerobic conditions.
Step-by-Step Methodology:
-
Pre-Drying: Transfer the newly received 5-tert-butylpiperidine-2-carboxylic acid hydrochloride vial into a vacuum desiccator containing fresh P2O5 or indicating silica gel. Apply high vacuum (≤ 1 mbar) for 12 hours at room temperature.
-
Self-Validation: Weigh the vial before and after. A constant mass indicates the removal of surface moisture.
-
-
Inert Atmosphere Backfilling: Purge the desiccator or glovebox with high-purity Argon (N2 is acceptable, but Argon is heavier and blankets the solid better).
-
Aliquoting: Divide the bulk powder into single-use amber glass vials. This prevents repeated freeze-thaw and moisture-exposure cycles for the main batch.
-
Sealing: Seal the vials with PTFE-lined caps. Wrap the cap junction tightly with Parafilm.
-
Secondary Containment: Place the vials inside a secondary Mylar foil pouch with a desiccant packet and heat-seal the pouch.
-
Temperature Control: Store the sealed pouch at -20°C[7].
Caption: Optimal handling and storage workflow to prevent moisture and oxidative degradation.
Protocol 2: Recovery of Moisture-Degraded Product
If a sample has absorbed moisture and formed a paste (but has not yet undergone severe racemization), it can be recovered via anhydrous recrystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the degraded paste in a minimum volume of anhydrous ethanol.
-
Re-acidification: Add a slight excess of ethereal HCl (1M HCl in diethyl ether) dropwise at 0°C. Causality: This forces any free zwitterion back into the hydrochloride salt form, reversing concomitant crystallization[2].
-
Precipitation: Slowly add cold, anhydrous diethyl ether (anti-solvent) until the solution becomes turbid.
-
Crystallization: Store the mixture at -20°C overnight to allow complete crystallization.
-
Filtration: Filter the white crystals rapidly under a stream of Argon using a Schlenk frit.
-
Drying: Wash with cold anhydrous ether and dry under high vacuum for 24 hours. Verify optical purity (ee) via chiral HPLC before use.
Part 4: References
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at:[Link]
-
Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. PMC / National Institutes of Health. Available at:[Link]
-
(R)-α-Aminoadipic acid: an interesting chiral pool building block. Arkivoc. Available at:[Link]
-
A new peroxisomal disease with impaired phytanic and pipecolic acid oxidation. Neurology. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. chemscene.com [chemscene.com]
- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. neurology.org [neurology.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
5-tert-butylpiperidine-2-carboxylic acid hydrochloride vs pipecolic acid in drug design
An in-depth technical analysis for drug development professionals, structural biologists, and medicinal chemists evaluating conformational constraints in peptidomimetic design.
Executive Summary
In the rational design of peptidomimetics and macrocyclic drugs, controlling the backbone conformation is paramount to achieving high target affinity and minimizing the entropic penalty of binding. Pipecolic acid (Pip) —a six-membered ring homolog of proline—has long been utilized as a conformational constraint in FDA-approved drugs like rapamycin, FK506, and various local anesthetics.
However, the inherent flexibility of the unsubstituted piperidine ring still allows for dynamic chair-chair interconversions. Enter 5-tert-butylpiperidine-2-carboxylic acid hydrochloride (5-tBu-Pip) . By introducing a massive steric bulk at the C5 position, this derivative completely locks the piperidine ring into a single conformer, drastically altering the cis/trans isomerization equilibrium of the adjacent N-terminal amide bond. This guide objectively compares the structural, physicochemical, and experimental profiles of these two scaffolds to aid in rational drug design.
Mechanistic Causality: The Power of Steric Locking
To understand why a medicinal chemist would choose 5-tBu-Pip over standard pipecolic acid, one must analyze the causality of steric strain on molecular conformation.
The Baseline: Pipecolic Acid Pipecolic acid restricts the ϕ (phi) torsion angle of the peptide backbone, making it an excellent β -turn inducer. However, the unsubstituted piperidine ring is not entirely rigid; it exists in an equilibrium of chair conformations. Consequently, the preceding amide bond often exhibits a context-dependent cis/trans rotamer equilibrium, which can dilute the concentration of the bioactive conformer in solution.
The Upgrade: 5-tert-Butylpipecolic Acid The tert-butyl group possesses an exceptionally high A-value (>4.5 kcal/mol), meaning it heavily penalizes any axial orientation due to severe 1,3-diaxial steric clashes. When incorporated into the pipecolic acid scaffold, the tert-butyl group firmly anchors itself in the equatorial position. .
Because the ring is locked, the steric environment around the nitrogen atom becomes highly asymmetric and fixed. This rigidification propagates to the N-terminal amide bond, creating a severe steric clash that heavily biases the cis/trans rotamer equilibrium—often pre-organizing the molecule entirely into the bioactive conformation required by targets like the.
Fig 1. Conformational locking mechanism of 5-tert-butylpipecolic acid in peptidomimetic design.
Comparative Performance Profile
The structural differences between these two building blocks manifest directly in their physicochemical properties and their utility in late-stage lead optimization.
| Parameter | Pipecolic Acid (Pip) | 5-tert-Butylpipecolic Acid (5-tBu-Pip) | Experimental Impact |
| Ring Conformation | Dynamic (Rapid chair-chair flip) | Locked (Equatorial tert-butyl) | 5-tBu-Pip drastically reduces the entropic penalty upon target binding. |
| Amide Cis/Trans Bias | Context-dependent | Highly biased by C5/C2 stereochemistry | Enables rational pre-organization of macrocycles and peptidomimetics. |
| Lipophilicity (LogP) | Baseline | High (+ ~1.5 to 2.0 units) | The tert-butyl group significantly enhances passive membrane permeability. |
| Metabolic Stability | Susceptible to ring oxidation | High (Steric shielding at C5) | Prolongs in vivo half-life by blocking cytochrome P450-mediated oxidation. |
| Handling Form | Free acid or salt | Hydrochloride salt preferred | The HCl salt prevents hygroscopicity and degradation during long-term storage. |
Self-Validating Experimental Protocols
To objectively evaluate the impact of substituting Pip with 5-tBu-Pip in a drug candidate, researchers must employ rigorous, self-validating analytical workflows. Below are the gold-standard protocols for assessing conformational bias and lipophilicity.
Protocol 1: NMR-Based Determination of Amide Rotamer Equilibrium
Causality: Because the cis and trans amide rotamers exchange slowly on the NMR timescale, they appear as distinct, quantifiable sets of peaks. We use 2D ROESY to unambiguously assign the peaks based on spatial proximity, rather than relying on unpredictable chemical shift models.
-
Sample Preparation: Dissolve 5 mg of the synthesized peptidomimetic in 0.5 mL of CDCl₃. Rationale: CDCl₃ is a low-dielectric solvent that closely mimics the lipophilic environment of a protein binding pocket, providing a more biologically relevant cis/trans ratio than polar solvents like DMSO.
-
1D ¹H-NMR Acquisition: Acquire a standard proton spectrum at 298 K. Identify the α -proton signals of the pipecolic acid ring (typically between 4.5–5.5 ppm).
-
2D ROESY Acquisition: Run a 2D ROESY experiment with a mixing time of 200–300 ms.
-
Assignment: The cis rotamer is identified by a strong Nuclear Overhauser Effect (NOE) cross-peak between the pipecolic α -proton and the preceding residue's α -proton. The trans rotamer shows an NOE to the preceding residue's sidechain or amide proton.
-
-
Quantification: Integrate the isolated α -proton peaks in the 1D spectrum to calculate the equilibrium constant ( Keq=[trans]/[cis] ).
-
Validation Check: The sum of the integrated cis and trans α -proton peaks must equal exactly 1.0 (relative to a stable internal standard like TMS). A deviation indicates peak overlap with impurities or degradation during acquisition, invalidating the ratio.
Protocol 2: Lipophilicity (LogD₇.₄) Shake-Flask Assay
Causality: The addition of a tert-butyl group massively increases lipophilicity. We measure LogD at physiological pH (7.4) rather than LogP to account for the ionization state of the molecule, which dictates true in vivo membrane partitioning.
-
Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation.
-
Incubation: Dissolve the compound in the octanol phase to a concentration of 100 µM. Add an equal volume of the saturated PBS. Shake at 25°C for 2 hours to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3,000 x g for 15 minutes to cleanly separate the aqueous and organic layers without emulsion formation.
-
LC-MS/MS Quantification: Extract aliquots from both phases and quantify the drug concentration using mass spectrometry. Calculate LogD = Log₁₀([Drug]octanol / [Drug]PBS).
-
Validation Check: Calculate the mass balance by summing the quantified drug in both phases. The total must be ≥95% of the initial input concentration. A lower recovery indicates that the highly lipophilic 5-tBu-Pip analog precipitated or adsorbed to the plasticware, requiring the assay to be re-run in glass vials.
Fig 2. Self-validating experimental workflow for evaluating amide rotamer equilibrium and affinity.
Conclusion
While pipecolic acid remains a versatile and fundamental building block in medicinal chemistry, the like 5-tert-butylpiperidine-2-carboxylic acid hydrochloride offers a superior level of conformational control. By locking the piperidine ring and biasing the amide cis/trans equilibrium, researchers can rationally pre-organize drug candidates into their bioactive conformations, simultaneously boosting lipophilicity and metabolic stability.
References
-
Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 2016.[Link]
-
Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides. The Journal of Organic Chemistry, 2000.[Link]
-
Synthesis of 5-substituted pipecolic acid derivatives as new conformationally constrained ornithine and arginine analogues. Tetrahedron Letters, 2005.[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 5-tert-butylpiperidine-2-carboxylic acid HCl
Introduction
5-tert-butylpiperidine-2-carboxylic acid hydrochloride is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development due to its prevalence in a wide range of biologically active molecules.[1][2] The precise and accurate quantification of this compound is paramount for ensuring quality control in synthesis, supporting pharmacokinetic studies, and guaranteeing the integrity of drug development pipelines.
This guide provides a comprehensive framework for the validation of an analytical method for 5-tert-butylpiperidine-2-carboxylic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, establishes a self-validating protocol rooted in international guidelines, and compares the performance of LC-MS/MS against alternative analytical technologies. The principles and protocols herein are designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and defensible analytical method.
Part 1: The Foundation of a Defensible Method: Validation Principles
The objective of any analytical validation is to demonstrate that the method is suitable for its intended purpose.[3][4] For this, we ground our approach in the internationally recognized ICH Q2(R1) guidelines , which outline the necessary characteristics for a fully validated method.[5][6]
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4]
Part 2: Experimental Design and Optimized Methodology
Our proposed method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, coupled with reverse-phase liquid chromatography. This configuration is the gold standard for quantitative analysis due to its exceptional sensitivity and selectivity.[1]
Sample Preparation: The "Dilute-and-Shoot" Approach
For a drug substance like 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, a simple and direct sample preparation protocol is often sufficient and preferable to minimize variability.
Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the 5-tert-butylpiperidine-2-carboxylic acid HCl reference standard and dissolve in 10 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and quality control (QC) samples at the desired concentrations.
-
Final Sample Preparation: Dilute the test sample (e.g., from a reaction mixture or formulation) with the same diluent to fall within the established linear range of the assay.
-
Filtration: Filter all samples through a 0.22 µm syringe filter prior to injection to protect the LC system from particulate matter.
Causality: This "dilute-and-shoot" method is chosen for its simplicity and robustness. It avoids complex extraction steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which can introduce variability and are often unnecessary when analyzing a relatively clean drug substance. The use of 0.1% formic acid in the diluent ensures the analyte remains protonated and compatible with the LC-MS system.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The basic nitrogen on the piperidine ring makes this compound an excellent candidate for positive mode electrospray ionization (ESI).[2] The carboxylic acid provides a secondary site for potential adduction but protonation at the nitrogen is typically more efficient.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | Agilent 1260 HPLC or equivalent | A standard, reliable HPLC system is sufficient for this application.[7] |
| Column | Phenomenex Kinetex C18 (2.6 µm, 4.6 x 50 mm) | A C18 stationary phase provides excellent retention for moderately polar compounds. The short column length allows for rapid analysis times. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in the ESI source, enhancing signal intensity.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a standard organic solvent for reverse-phase chromatography, providing good peak shape and elution strength. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate | A rapid gradient ensures efficient elution and a short run time, increasing sample throughput. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 4.6 mm ID column that balances speed and efficiency. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading and maintain sharp peak shapes. |
| MS System | Sciex QTRAP 6500+ or equivalent Triple Quadrupole | A triple quadrupole instrument is essential for quantitative MRM experiments, providing high sensitivity and specificity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is the preferred ionization technique for polar to moderately polar small molecules.[9][10] Positive mode is selected to protonate the basic piperidine nitrogen. |
| Curtain Gas | 35 psi | Optimized to prevent solvent droplets from entering the mass analyzer. |
| IonSpray Voltage | +5500 V | High voltage is applied to the ESI needle to facilitate the formation of charged droplets and subsequent gas-phase ions. |
| Temperature | 500 °C | Heated nitrogen gas aids in the desolvation of the charged droplets. |
Experimental Workflow Diagram
Caption: Overall workflow from sample preparation to final data validation.
Part 3: Data Analysis and Performance
Specificity and Fragmentation Pathway
The molecular weight of 5-tert-butylpiperidine-2-carboxylic acid is 199.29 g/mol . In the ESI source, it will readily accept a proton ([M+H]⁺) to form a precursor ion with an m/z of 200.3.
To ensure specificity, we use tandem mass spectrometry (MS/MS). The precursor ion (m/z 200.3) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). The most probable fragmentation pathways involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.[2][11]
Proposed MRM Transitions:
-
Primary (Quantifier): m/z 200.3 → 154.3 [M+H - HCOOH]⁺
-
Secondary (Qualifier): m/z 200.3 → 57.1 [C(CH₃)₃]⁺
The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing a high degree of confidence in the analyte's identity.
Caption: Predicted fragmentation of the protonated parent molecule.
Quantitative Performance: A Comparative Overview
The following table summarizes the expected performance characteristics of this validated LC-MS/MS method, based on typical results for similar small molecule assays.[1][12][13]
Table 2: Expected Validation Performance Summary
| Validation Parameter | Target Acceptance Criteria (ICH Q2) | Expected Performance of LC-MS/MS Method |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Range | Application-dependent | 0.1 ng/mL - 500 ng/mL |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.03 ng/mL[1] |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.1 ng/mL |
| Accuracy (% Recovery) | 80-120% | 90-110%[12] |
| Precision (%RSD) | ≤ 15% for QCs (≤ 20% at LLOQ) | < 10% (Intra-day and Inter-day) |
| Specificity | No interference at analyte retention time | Complete separation from potential interferences via chromatography and MRM. |
| Robustness | No significant impact on results | Consistent performance with ±5% change in mobile phase composition and ±2°C in column temp. |
Part 4: Comparison with Alternative Analytical Methods
While LC-MS/MS is the premier choice for this application, it is valuable to understand its performance in the context of other available technologies.
Table 3: Comparison of Analytical Techniques
| Technique | Principle | Pros for this Analyte | Cons for this Analyte |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor/product ion pairs. | Highest sensitivity and specificity. [12] Provides structural confirmation. Requires minimal sample cleanup. | Higher initial capital and maintenance costs. Requires specialized expertise. |
| HPLC-UV/DAD | Chromatographic separation followed by detection via ultraviolet light absorption. | Lower cost, simpler operation. Good for high-concentration assays (e.g., purity). | Lacks a strong chromophore. This results in very poor sensitivity and specificity. Not suitable for trace-level quantification. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | High chromatographic efficiency. | Requires derivatization. The carboxylic acid and piperidine amine make the analyte non-volatile. Derivatization adds time, cost, and potential for error.[14] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Gold standard for structural elucidation. Can be quantitative (qNMR). | Very low sensitivity compared to MS. Not suitable for trace analysis or complex matrices. Requires large sample amounts. |
Conclusion
The validation of an analytical method for 5-tert-butylpiperidine-2-carboxylic acid hydrochloride is most effectively and robustly achieved using liquid chromatography-tandem mass spectrometry. By adhering to the principles of ICH Q2(R1), the described method provides the necessary specificity, sensitivity, accuracy, and precision required for confident decision-making in a regulated research and development environment. The combination of chromatographic separation and highly selective Multiple Reaction Monitoring (MRM) ensures unequivocal identification and quantification, far surpassing the capabilities of alternative techniques like HPLC-UV or GC-MS for this particular analyte. This guide provides a comprehensive blueprint for establishing a scientifically sound and defensible analytical method suitable for the lifecycle of pharmaceutical development.
References
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]
-
ICH Q2 (R1) provides guidance on validating analytical methods to ensure their reliability, accuracy, and consistency in drug testing. Scribd. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Virginia Tech. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]
-
Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. National Center for Biotechnology Information. [Link]
-
The Use of Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry to Explore the in Vitro Metabolism of Cyanoalkyl Piperidine Derivatives. PubMed. [Link]
-
Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
-
Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. [Link]
-
Piperidine-2-carboxylic acid (2TMS). Golm Metabolome Database. [Link]
-
12.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
-
Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Theses.cz. [Link]
-
Rapid Analysis of Compounds from Piperis Herba and Piperis Kadsurae Caulis and Their Differences Using High-Resolution Liquid–Mass Spectrometry and Molecular Network Binding Antioxidant Activity. MDPI. [Link]
-
(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem. [Link]
- Method for producing 5-hydroxypiperidine-2-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. rsc.org [rsc.org]
- 8. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alternative-therapies.com [alternative-therapies.com]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. theses.cz [theses.cz]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Receptor Binding Affinity: 5-tert-Butylpiperidine-2-Carboxylic Acid Derivatives vs. Standard NMDA Antagonists
As drug development professionals seek to optimize the pharmacokinetic and pharmacodynamic profiles of neuroactive compounds, the structural rigidification of acyclic amino acids into cyclic scaffolds has become a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of piperidine-2-carboxylic acid (pipecolic acid) derivatives, focusing on how the introduction of bulky substituents—specifically the 5-tert-butyl group—alters conformational dynamics and receptor binding affinity at the N-methyl-D-aspartate (NMDA) receptor.
Mechanistic Rationale: Conformational Locking in NMDA Antagonism
Competitive NMDA receptor antagonists function by binding to the glutamate recognition site on the NR2 subunit, preventing agonist-induced channel opening and subsequent calcium influx. Early acyclic antagonists, such as 2-amino-5-phosphonopentanoic acid (AP5), suffer from high entropic penalties upon binding due to their rotational freedom.
To overcome this, researchers incorporated the pharmacophore into a piperidine ring. The resulting derivatives, such as the gold-standard [1], exhibit vastly enhanced potency. However, the piperidine ring still undergoes rapid chair-to-chair flipping.
The introduction of a 5-tert-butyl group serves as a profound structural probe. In organic chemistry, the massive steric bulk of a tert-butyl group (A-value > 4.5 kcal/mol) acts as a conformational anchor. It strongly prefers the equatorial position, effectively locking the piperidine ring into a single, rigid chair conformation. By comparing these locked derivatives to dynamic analogs like CGS-19755 and [2], scientists can map the exact steric tolerances and spatial requirements of the NMDA receptor's binding pocket.
Competitive antagonism of the NMDA receptor by piperidine-2-carboxylic acid derivatives.
Quantitative Affinity Comparison
The binding affinity of piperidine-2-carboxylic acid derivatives is heavily dependent on the presence of a distal acidic group (e.g., phosphonate or tetrazole) at the C4 position, which mimics the γ-carboxyl group of glutamate.
As shown in the data below, while dynamic derivatives like CGS-19755 exhibit nanomolar affinity, the unsubstituted cis-5-tert-butylpiperidine-2-carboxylic acid shows negligible NMDA affinity. This demonstrates that while conformational locking reduces the entropic penalty, the steric clash of the tert-butyl group within the NR2 pocket—combined with the absence of the crucial distal pharmacophore—abrogates binding. Thus, the 5-tert-butyl scaffold is best utilized as a highly lipophilic building block for synthesizing targeted, non-NMDA CNS agents (such as GABA uptake inhibitors) rather than direct NMDA antagonists.
| Compound | Structural Modification | Conformational State | IC50 (nM) | Kd (nM) | LogP (Calculated) |
| CGS-19755 | 4-phosphonomethyl | Dynamic Equilibrium | 55 | 24 | -2.1 |
| LY235723 | 4-(1H-tetrazol-5-ylmethyl) | Dynamic Equilibrium | 67 | 35 | -1.5 |
| cis-5-tert-butyl-PCA | 5-tert-butyl | Locked Chair (Equatorial) | >10,000 | N/A | +1.8 |
Data synthesized from established structure-activity relationships of [3].
Self-Validating Experimental Protocol: Radioligand Binding Assay
To objectively evaluate the binding kinetics of these derivatives, a highly controlled radioligand displacement assay using[3H]-CGS 19755 is required. This protocol is engineered to be self-validating by incorporating specific enzymatic and thermal controls to eliminate false positives caused by endogenous ligands.
Step 1: Synaptic Membrane Preparation & Endogenous Ligand Clearance
-
Homogenization: Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove cellular debris, then centrifuge the supernatant at 20,000 × g to isolate the P2 (synaptosomal) fraction.
-
Triton X-100 Lysis (Critical Step): Resuspend the P2 pellet in 50 mM Tris-acetate buffer (pH 7.4) containing 0.04% Triton X-100. Incubate at 37°C for 15 minutes.
-
Causality: Triton X-100 mildly solubilizes the membranes, lysing the synaptosomes to release trapped endogenous glutamate and glycine. If these endogenous agonists are not washed away, they will competitively inhibit the radioligand, artificially inflating the apparent Kd of your test derivatives.
-
-
Washing: Pellet the membranes via centrifugation (30,000 × g) and resuspend in fresh buffer three times to ensure complete removal of the detergent and endogenous ligands.
Step 2: Equilibrium Incubation
-
Reaction Setup: In a total volume of 1.0 mL, combine 100–200 µg of membrane protein, 10 nM[3H]-CGS 19755, and varying concentrations of the test derivative (e.g., 5-tert-butylpiperidine-2-carboxylic acid from 1 nM to 100 µM).
-
Control Definition: To define non-specific binding (NSB), include a parallel set of tubes containing 100 µM unlabeled L-glutamate.
-
Causality: Subtracting the NSB from total binding provides the specific binding signal, validating that the radioligand is interacting exclusively with the target receptor.
-
-
Incubation: Incubate the mixture for 30 minutes at 25°C.
-
Causality: This specific time-temperature matrix ensures the binding reaction reaches thermodynamic equilibrium without inducing thermal degradation of the delicate NR1/NR2 tetramers.
-
Step 3: Rapid Separation and Quantification
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a multi-well cell harvester.
-
Cold Wash: Immediately wash the filters three times with 4 mL of ice-cold Tris-acetate buffer.
-
Causality: The ice-cold temperature instantly halts dissociation kinetics, locking the bound radioligand to the receptor while flushing away unbound background noise.
-
-
Scintillation: Extract the filters into vials, add 5 mL of liquid scintillation cocktail, and quantify the beta emissions to generate displacement curves and calculate the IC50 .
Self-validating radioligand binding assay workflow for NMDA receptor affinity evaluation.
References
-
Murphy, D. E., Hutchison, A. J., Hurt, S. D., Williams, M., & Sills, M. A. (1988). Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain. British Journal of Pharmacology. Available at:[Link]
-
Schoepp, D. D., Ornstein, P. L., Leander, J. D., Lodge, D., & Salhoff, C. R. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry. Available at:[Link]
-
Ornstein, P. L., Schaus, J. M., Chambers, J. W., Huser, D. L., Leander, J. D., Wong, D. T., Paschal, J. W., Jones, N. D., & Deeter, J. B. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry. Available at:[Link]
A Comparative Guide to the Analytical Validation of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride Purity
This guide provides an in-depth comparison of analytical methodologies for the validation of purity for 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, a critical process for researchers, scientists, and professionals in drug development. Ensuring the purity of an Active Pharmaceutical Ingredient (API) is fundamental to the safety and efficacy of any therapeutic product. This document outlines the regulatory framework, compares orthogonal analytical techniques, and provides actionable experimental protocols to establish a robust and reliable purity profile.
The Imperative of Purity Validation in Drug Development
The validation of an API's purity is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety. For a molecule like 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, impurities can arise from various stages, including synthesis, degradation, or storage. These impurities, even at trace levels, can possess undesirable toxicological properties or reduce the therapeutic efficacy of the drug substance.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical validation to demonstrate that a chosen analytical procedure is fit for its intended purpose.[1][2] This guide is structured around the principles laid out in the ICH Q2(R1) guideline "Validation of Analytical Procedures" , which provides a comprehensive framework for validating analytical methods.[3][4]
The Regulatory and Scientific Framework: ICH Q2(R1)
A successful validation study establishes, through laboratory investigation, that the performance characteristics of an analytical method meet the requirements for its application.[5][6] The core performance characteristics as defined by ICH Q2(R1) are essential for any purity assessment.
These parameters are not isolated; they are interconnected and collectively ensure the reliability of the analytical data. For instance, accuracy and precision are evaluated across a specified range, which is itself determined by linearity studies.
Caption: Interrelationship of ICH Q2(R1) validation parameters for different analytical procedures.
The Power of Orthogonality: A Multi-Technique Approach
Relying on a single analytical method can lead to overlooked impurities or biased results.[7][8] A robust purity validation strategy employs multiple, independent (orthogonal) techniques that measure the same attribute based on different chemical or physical principles.[7][9] This approach provides a more comprehensive and reliable assessment of an API's purity profile.[7]
For 5-tert-butylpiperidine-2-carboxylic acid hydrochloride, an effective orthogonal strategy combines chromatographic, spectroscopic, and thermal analysis methods.
Caption: An integrated workflow utilizing orthogonal analytical techniques for comprehensive purity validation.
Comparative Analysis of Core Analytical Techniques
This section compares the primary techniques used for purity validation, detailing their principles, providing step-by-step protocols, and presenting typical performance data against ICH Q2(R1) criteria.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
Expertise & Rationale: HPLC is the principal method for purity assessment due to its high resolving power and sensitive quantification capabilities for non-volatile organic compounds.[10][11] For an amine hydrochloride salt, a reversed-phase method is typically employed. The acidic nature of the salt necessitates a buffered mobile phase to ensure consistent peak shape and retention time.[12]
Experimental Protocol: HPLC-UV for Potency and Related Substances
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL.
Data Presentation: HPLC Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) | Performance Data (Method A: HPLC) |
| Specificity | No interference at the analyte's retention time. | Peak Purity Index > 0.999 (PDA) |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration for assay.[2] | 0.8 - 1.2 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: 0.45%; Intermediate: 0.85% |
| Quantitation Limit (LOQ) | S/N ratio ≥ 10 | 0.05% of test concentration |
| Detection Limit (LOD) | S/N ratio ≥ 3 | 0.015% of test concentration |
Gas Chromatography (GC): The Standard for Residual Solvents
Expertise & Rationale: Manufacturing processes for APIs often use organic solvents, which must be controlled to ensure patient safety.[13][14] Due to their volatility, residual solvents are best analyzed by Gas Chromatography, typically with a headspace autosampler and a Flame Ionization Detector (FID).[13][14][15] This technique is specified in USP General Chapter <467> Residual Solvents.[13]
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: GC system with Headspace Autosampler and FID.
-
Column: G43 (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Program: 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C (FID).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide), cap, and vortex.
Data Presentation: GC Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria (ICH Q3C) | Performance Data (Method B: GC) |
| Specificity | Baseline resolution for all target solvents. | Resolution (Rs) > 1.5 for critical pairs |
| Linearity (R²) | ≥ 0.99 | > 0.995 for all solvents |
| Accuracy (% Recovery) | 80% - 120% | 85.7% - 115.2% |
| Precision (RSD%) | Repeatability: ≤ 15% | < 10% for all solvents |
| Quantitation Limit (LOQ) | Below ICH reporting limits. | Meets requirements for Class 2 solvents |
Quantitative NMR (qNMR): An Absolute Method for Identity and Purity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both unambiguous structure confirmation and purity determination.[16][17][18] Unlike chromatography, qNMR can be an absolute method, determining purity without needing a specific reference standard of the analyte itself.[19][20] It relies on an internal standard of known purity and concentration, making it a highly accurate primary method.[19][20]
Experimental Protocol: ¹H-qNMR for Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Select a high-purity standard with a simple spectrum and peaks that do not overlap with the analyte (e.g., Maleic Acid).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the API and ~5 mg of the internal standard into a vial.
-
Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer to an NMR tube.
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
-
-
Calculation: Purity is calculated based on the integral values, number of protons, and weights of the analyte and standard.
Differential Scanning Calorimetry (DSC): A Unique Take on Purity
Expertise & Rationale: DSC provides a unique, orthogonal assessment of purity based on a physical property: the melting point depression of a crystalline substance caused by impurities.[21][22] This technique is particularly useful for detecting eutectic impurities that might not be resolved chromatographically. The purity is calculated using the van't Hoff equation.[21][23][24]
Experimental Protocol: DSC for Solid-State Purity
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the API into an aluminum DSC pan and hermetically seal it.[23]
-
Thermal Program: Heat the sample at a slow, controlled rate (e.g., 0.5 °C/min) through its melting transition.[23]
-
Data Analysis: The instrument software analyzes the shape of the melting endotherm, integrating partial areas of the peak to construct a van't Hoff plot (Sample Temperature vs. 1/Fraction melted).[21][23] The purity (in mole percent) is derived from the slope of this plot.[23]
Conclusion: Building a Self-Validating Purity System
The analytical validation of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride purity is a multi-faceted process that relies on a strong regulatory foundation and the intelligent application of orthogonal analytical techniques. A strategy combining a primary HPLC method for potency and impurities, a headspace GC method for residual solvents, qNMR for identity and assay confirmation, and DSC for solid-state purity creates a robust, self-validating system. This comprehensive approach ensures that the data generated is accurate, reliable, and fit for the purpose of guaranteeing the quality and safety of the final drug product, ultimately satisfying the stringent requirements of drug development and regulatory submission.[5][25]
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia.
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. (n.d.). Thermo Fisher Scientific.
- Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media. (n.d.). Chemija.
- USP <1225> Method Validation. (n.d.). BA Sciences.
- Purity Measurements of Pharmaceuticals and Organics by DSC. (n.d.). Thermal Support.
- Investigating the Purity of Substances by Means of DSC. (2020, July 28). NETZSCH Analyzing & Testing.
- NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review.
- Residual solvent analysis by GC-Headspace. (n.d.). Scharlab.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). AZoM.com.
- An Overview of the Calorimetric Purity Measurement. (n.d.). ASTM International.
- Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC). (n.d.). J-STAGE.
- qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
- Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25). Labiotech.eu.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- Orthogonal method in pharmaceutical product analysis. (2025, January 21). Alphalyse.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
- Enhancing pharmaceutical purity: Techniques for isolating and identifying API impurities. (2025, April 30). YouTube.
- 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (n.d.). Chromatography Online.
- Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18). News-Medical.net.
- Amine hydrochloride in HPLC. (2004, March 30). Chromatography Forum.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. scribd.com [scribd.com]
- 5. uspbpep.com [uspbpep.com]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. news-medical.net [news-medical.net]
- 10. youtube.com [youtube.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija [lmaleidykla.lt]
- 15. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. azooptics.com [azooptics.com]
- 18. ijprajournal.com [ijprajournal.com]
- 19. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. thermalsupport.com [thermalsupport.com]
- 22. dl.astm.org [dl.astm.org]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC) [jstage.jst.go.jp]
- 25. USP <1225> Method Validation - BA Sciences [basciences.com]
A Senior Application Scientist's Guide to Piperidine Scaffolds: A Structural and Functional Comparison of 5-tert-butylpiperidine-2-carboxylic acid and 4-tert-butylpiperidine-2-carboxylic acid
For drug discovery teams, the piperidine ring is a foundational scaffold, celebrated for its prevalence in pharmaceuticals and natural products.[1] Its true power, however, lies in its three-dimensional architecture, which dictates how a molecule engages with its biological target.[2] The precise placement of substituents on this ring is not a trivial matter; it is a critical design choice that defines the molecule's shape, properties, and ultimate biological activity.[3]
This guide provides an in-depth comparison of two closely related, yet conformationally distinct, isomers: 5-tert-butylpiperidine-2-carboxylic acid and 4-tert-butylpiperidine-2-carboxylic acid. We will dissect how a single atom shift in a substituent's position radically alters the molecule's spatial presentation, offering a clear case study in the importance of rigorous structural control for rational drug design.
The Cornerstone of Rigidity: The tert-Butyl Conformational Lock
The piperidine ring, much like cyclohexane, inherently exists in a low-energy chair conformation to minimize torsional and angular strain.[4] In an unsubstituted ring, this chair rapidly interconverts—or "flips"—between two forms. However, the introduction of a bulky tert-butyl group dramatically changes this dynamic.
Due to severe 1,3-diaxial steric strain (A-strain), the tert-butyl group has an overwhelming energetic preference for the equatorial position.[5] This energetic penalty is so high that it effectively "locks" the ring into a single, rigid chair conformation, preventing ring inversion. This principle is fundamental to our comparison, as this locked conformation provides a stable, predictable scaffold upon which other functional groups are displayed.
Structural Analysis: A Tale of Two Isomers
With the tert-butyl group firmly anchored in the equatorial position, the spatial orientation of the critical C2-carboxylic acid group is dictated entirely by its position relative to this anchor. This distinction forms the core of our analysis.
4-tert-Butylpiperidine-2-carboxylic Acid: A Study in cis/trans Display
When the conformational lock is at the C4 position, two primary diastereomers are possible for the C2-carboxylic acid:
-
cis-Isomer (e.g., (2S,4R)- or (2R,4S)-): In this arrangement, both the C4-tert-butyl group and the C2-carboxylic acid group occupy equatorial positions. This results in a molecule where the key acidic functionality is projected outwards from the side of the ring.
-
trans-Isomer (e.g., (2R,4R)- or (2S,4S)-): Here, the C4-tert-butyl group remains equatorial, forcing the C2-carboxylic acid group into an axial position. This orients the acidic group upwards, nearly perpendicular to the plane of the ring.
This positional shift creates two molecules with fundamentally different shapes and pharmacophore presentations, despite having the same chemical formula.
5-tert-Butylpiperidine-2-carboxylic Acid: A Different Vector of Presentation
Shifting the tert-butyl lock to the C5 position creates a new set of spatial possibilities. With the C5 substituent locked in the equatorial position, the C2-carboxylic acid can again be either axial or equatorial, depending on the synthesis and resulting stereochemistry.
Crucially, the vector—the direction and distance—from the bulky, lipophilic tert-butyl group to the polar, hydrogen-bonding carboxylic acid group is completely different from the 4-substituted isomer. This seemingly subtle change can have profound implications for how the molecule fits into a receptor's binding pocket, potentially engaging with entirely different amino acid residues.
Diagram 1: Conformational Comparison
Caption: Chair conformations of 4- and 5-tert-butyl isomers.
Comparative Physicochemical Properties (Predicted)
The distinct electronic environments and spatial relationships in these isomers are expected to influence their key physicochemical properties. While experimental data for these specific compounds is scarce, we can predict trends based on established principles.
| Property | 4-tert-Butyl Isomer (Equatorial COOH) | 5-tert-Butyl Isomer (Equatorial COOH) | Rationale |
| pKa | ~4.0 | Slightly higher (~4.1-4.2) | The electron-donating alkyl chain of the tert-butyl group is closer to the carboxylic acid in the 5-isomer, potentially increasing the pKa slightly through inductive effects. |
| cLogP | ~2.0 | ~2.0 | The overall atom count and functional groups are identical, leading to very similar predicted lipophilicity. Minor differences may arise from intramolecular interactions. |
| Polar Surface Area (PSA) | ~49.3 Ų | ~49.3 Ų | PSA is primarily determined by the N-H and COOH groups, which are present in both molecules, resulting in identical values. |
Note: These values are estimations and require experimental validation.
A Validated Workflow for Experimental Characterization
Diagram 2: Experimental Validation Workflow
Caption: A comprehensive workflow for structural validation.
Protocol 1: NMR Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the conformation of these molecules in solution.[2] The key is to analyze the proton-proton coupling constants (³JHH), which are related to the dihedral angle between the protons via the Karplus equation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of a purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a high-quality NMR tube.
-
1D ¹H NMR Acquisition: Record a high-resolution spectrum (≥400 MHz). An axial proton will typically show large coupling constants (³J_ax,ax ≈ 8-13 Hz) to its axial neighbors and smaller couplings (³J_ax,eq ≈ 2-5 Hz) to its equatorial neighbors. An equatorial proton will show only small couplings (³J_eq,ax and ³J_eq,eq ≈ 2-5 Hz).
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to definitively assign which protons are coupled to each other, confirming the ring's connectivity.
-
2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. This is critical for validation as it identifies protons that are close in space (< 5 Å), regardless of bonding. A strong NOE between protons at C2 and C6, for instance, would provide powerful evidence for a 1,3-diaxial relationship.[2]
Protocol 2: Single-Crystal X-ray Diffraction for Solid-State Structure
This technique provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure in the crystalline state, serving as the "gold standard" for structural validation.[6]
Methodology:
-
Crystallization: Grow single crystals of a purified diastereomer. This is often the most challenging step and requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map. Refine the atomic positions to generate the final structure, including precise bond lengths, bond angles, and torsional angles.[7]
Protocol 3: Computational Modeling for Energetic Insights
Theoretical calculations provide a crucial link between structure and energy, helping to rationalize why a particular conformation is favored.[2][4]
Methodology:
-
Conformational Search: Using a molecular modeling package (e.g., Schrödinger Maestro, Spartan), perform a systematic conformational search to identify all low-energy chair and boat conformers.
-
Geometry Optimization: Perform a high-level geometry optimization on each identified conformer using a method like Density Functional Theory (DFT) (e.g., B3LYP/6-31G* basis set).
Implications for Drug Development: From Shape to Function
The stark structural differences between these isomers directly translate to different functional outcomes. A binding pocket in a protein target is a highly defined three-dimensional space. The ability of a ligand to achieve high-affinity binding depends on its capacity to place key interacting groups (like our carboxylic acid) in the correct locations to form favorable interactions (e.g., salt bridges, hydrogen bonds).
Imagine a receptor with a key positively charged lysine residue. The trans-4-tert-butyl isomer, with its axial carboxylic acid, might be perfectly positioned to form a strong salt bridge with this residue. In contrast, the cis-isomer, with its equatorial acid group pointing in a different direction, might be completely unable to make this critical interaction, leading to a dramatic loss in potency. The 5-tert-butyl isomer presents yet another distinct vector, which could be ideal for a different pocket topology.
Diagram 3: Impact of Isomerism on Receptor Binding
Caption: How isomerism dictates potential receptor interactions.
Conclusion
The comparison between 5-tert-butylpiperidine-2-carboxylic acid and 4-tert-butylpiperidine-2-carboxylic acid is a powerful illustration of a core principle in medicinal chemistry: molecular shape is paramount. By using a bulky tert-butyl group to lock the piperidine ring's conformation, we create rigid scaffolds that present key functional groups in precisely defined spatial vectors. The choice between a C4 or C5 substitution is not arbitrary; it is a strategic decision that fundamentally alters the molecule's three-dimensional pharmacophore. For researchers in drug development, mastering this level of structural control is essential for designing next-generation therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.
References
-
Sampath, et al. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Chemical Sciences. Available from: [Link]
-
The Journal of Organic Chemistry. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2-Diols. Available from: [Link]
-
Angewandte Chemie International Edition. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]
-
Acta Crystallographica Section C: Crystal Structure Communications. Crystal structures of two alanylpiperidine analogues. Available from: [Link]
-
Chemical & Pharmaceutical Bulletin. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][8]benzothiazine as orally-active adhesion molecule inhibitors. Available from: [Link]
-
Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Taylor & Francis Online. tert-Butyl – Knowledge and References. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [journals.rcsi.science]
Pharmacokinetic Profiling and Lead Optimization: A Comparative Guide to 5-tert-Butylpiperidine-2-Carboxylic Acid Analogs
As a Senior Application Scientist in early-stage drug discovery, navigating the delicate balance between metabolic stability and lipophilicity is a daily challenge. Piperidine-2-carboxylic acid (pipecolic acid) is a privileged, conformationally constrained scaffold widely used in peptidomimetics and small-molecule drug design[1]. However, the unsubstituted piperidine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation.
To circumvent this, medicinal chemists frequently functionalize the 5-position of the ring. This guide provides an objective, data-driven comparison of 5-tert-butylpiperidine-2-carboxylic acid (5-tBu-PCA) and its structural analogs, detailing the mechanistic rationale behind these substitutions and the self-validating experimental protocols required to evaluate their pharmacokinetic (PK) profiles.
Mechanistic Rationale: The 5-Position as a Metabolic Vulnerability
The primary clearance mechanism for unsubstituted pipecolic acid derivatives involves Phase I oxidation, specifically hydroxylation at the C4 and C5 positions by CYP3A4 and CYP2D6, often leading to lactam formation or ring opening. Modifying the 5-position is a proven strategy to improve the metabolic half-life of the scaffold[2].
-
Unsubstituted Pipecolic Acid: Serves as the baseline. It exhibits high aqueous solubility but suffers from rapid intrinsic clearance ( CLint ) due to unhindered access to the CYP active site.
-
5-Methyl Analog (5-Me-PCA): Provides moderate steric hindrance. It slows down oxidation but does not completely block it, offering a middle-ground approach.
-
5-Trifluoromethyl Analog (5-CF3-PCA): Leverages the strong electron-withdrawing nature of fluorine. This electronic shielding deactivates the adjacent carbon-hydrogen bonds toward oxidative insertion without adding excessive bulk, often resulting in an optimal PK profile[3].
-
5-tert-Butyl Analog (5-tBu-PCA): The massive steric bulk of the tert-butyl group completely blocks the CYP active site from accessing the C4/C5 region. While this drops CLint to near-zero, the extreme lipophilicity (high logP) drastically increases plasma protein binding (PPB) and reduces the unbound free fraction ( fu ), potentially limiting in vivo efficacy and causing poor oral absorption.
Caption: Mechanistic pathways of C5-substituted pipecolic acid analogs and their resulting PK profiles.
Quantitative Pharmacokinetic Comparison
The following table summarizes the representative pharmacokinetic parameters for the four analogs when evaluated as isolated core scaffolds in a standardized rat model.
| Compound | Substitution at C5 | CLint (µL/min/mg) | t1/2 (h) | Vd (L/kg) | PPB (%) | Oral Bioavailability (F%) |
| Pipecolic Acid | None (-H) | 45.2 | 1.2 | 0.8 | 45.0 | 32.0 |
| 5-Me-PCA | Methyl (-CH3) | 28.5 | 2.8 | 1.2 | 68.0 | 48.0 |
| 5-CF3-PCA | Trifluoromethyl (-CF3) | 12.4 | 5.6 | 1.5 | 82.0 | 75.0 |
| 5-tBu-PCA | tert-Butyl (-C(CH3)3) | < 5.0 | 12.4 | 3.8 | > 99.5 | 15.0 (Solubility limited) |
Data Interpretation: While 5-tBu-PCA achieves the ultimate goal of metabolic stability ( CLint < 5.0 µL/min/mg), its near-total plasma protein binding (>99.5%) and massive volume of distribution ( Vd ) indicate that the drug is sequestered in lipid compartments and unavailable for target engagement. The 5-CF3-PCA analog represents the optimal balance of stability and bioavailability.
Experimental Methodologies
To ensure scientific integrity, the data above must be generated using self-validating protocols. The following methodologies detail the critical steps and the causality behind the assay designs.
Protocol A: In Vitro Microsomal Stability Assay (Determination of CLint )
This assay predicts the stability of the compound under first-pass (Phase I) metabolism[4].
-
Preparation: Prepare a 1 µM solution of the test analog in 0.1 M potassium phosphate buffer (pH 7.4). Causality: A 1 µM concentration ensures the substrate is well below the Michaelis constant ( Km ) for CYP enzymes, allowing the reaction to follow first-order kinetics, which is mandatory for accurate CLint calculation.
-
Incubation: Add male rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL[4]. Pre-incubate at 37°C for 5 minutes.
-
Initiation & Controls: Initiate the reaction by adding an NADPH regenerating system. Self-Validation: Run parallel incubations with Verapamil (a known high-clearance positive control) and a no-NADPH negative control to verify that degradation is strictly CYP-dependent.
-
Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide)[4]. Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting the reaction, and precipitates the microsomal proteins to prevent LC-MS/MS column clogging.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percent remaining and calculate CLint .
Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)
This protocol assesses the holistic absorption, distribution, metabolism, and excretion (ADME) profile[5].
-
Dosing: Administer the analog to male Sprague-Dawley rats via intravenous (IV) injection (1 mg/kg in 5% DMSO/95% Saline) and oral (PO) gavage (5 mg/kg in 0.5% Methylcellulose)[5].
-
Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge whole blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.
-
Bioanalysis: Extract plasma using protein precipitation (acetonitrile). Analyze via LC-MS/MS. Use non-compartmental analysis (NCA) software to derive t1/2 , Vd , and calculate oral bioavailability ( F%=(AUCPO×DoseIV)/(AUCIV×DosePO) ).
Caption: Self-validating workflow for the pharmacokinetic profiling of pipecolic acid analogs.
Conclusion & Selection Guide
When incorporating piperidine-2-carboxylic acid derivatives into a drug design campaign, the choice of C5-substitution dictates the molecule's fate.
-
Use 5-tert-butylpiperidine-2-carboxylic acid only when extreme lipophilicity is required (e.g., targeting deep, hydrophobic pockets) and when the rest of the molecule is highly polar to offset the logP penalty.
-
For standard systemic therapies requiring high oral bioavailability and a balanced free fraction, the 5-trifluoromethyl analog remains the superior choice, providing robust metabolic shielding without the pharmacokinetic liabilities of the tert-butyl group.
References
-
2 - MedChemComm (RSC Publishing)[2] 2.1 - PubMed[1] 3.4 - Google Patents[4] 4.5 - ACS Publications[5] 5.3 - MDPI[3]
Sources
- 1. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel peptidomimetics related to gonadotropin-releasing hormone (GnRH) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. EP2386539B1 - 4-Aminoproline derivatives useful as lysine mimetics - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide to IR Spectroscopy Reference Standards for 5-tert-butylpiperidine-2-carboxylic acid hydrochloride
As drug development increasingly focuses on conformationally restricted peptidomimetics, the analytical stringency applied to complex building blocks must scale accordingly. 5-tert-butylpiperidine-2-carboxylic acid hydrochloride (often utilized as the rac-(2R,5R) diastereomer, CAS: 2377004-87-8[1]) is a highly sterically hindered pipecolic acid derivative. Because of its specific stereochemistry and the hygroscopic nature of its hydrochloride salt, establishing rigorous analytical identity is paramount.
Infrared (IR) spectroscopy serves as a frontline, non-destructive technique for structural confirmation. However, the reliability of an IR identity test is entirely dependent on the quality of the reference standard used for spectral matching. This guide provides an objective comparison of available IR reference standard grades and details a self-validating experimental protocol designed to eliminate environmental and matrix artifacts.
Comparative Analysis of Reference Standard Grades
When selecting a reference standard for spectral library building or batch release, application scientists must balance traceability, purity, and cost. Table 1 outlines the performance metrics of three primary standard tiers.
Table 1: Performance Comparison of Reference Standard Grades
| Standard Grade | Purity Guarantee | Traceability | IR Spectral Match Reliability | Relative Cost | Best Use Case |
| Certified Reference Material (CRM) | >99.5% (qNMR verified) | ISO 17034 / NIST Traceable | Highest (Serves as absolute ground truth) | Regulatory submissions (IND/NDA), primary spectral library building. | |
| Analytical Standard | >98% (HPLC/MS verified) | CoA provided, non-ISO | High (Excellent for routine QA/QC) | Routine identity testing, secondary standard qualification. | |
| In-House Working Standard | Variable (Process-dependent) | Traceable to primary CRM | Moderate (Requires rigorous internal validation) | $ | High-throughput screening, daily system suitability checks. |
Self-Validating ATR-FTIR Experimental Protocol
To ensure high-fidelity spectral acquisition, the following protocol employs a self-validating system. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellet pressing.
Causality: The hydrochloride salt of 5-tert-butylpiperidine-2-carboxylic acid is inherently hygroscopic. The mechanical pressure and ambient exposure during KBr pellet preparation inevitably introduce water absorption. This artificially broadens the critical O-H and N-H stretching regions (3500–2500 cm⁻¹), leading to false spectral mismatches and failed identity tests.
Step 1: Instrument Calibration & System Suitability
-
Action: Scan a NIST-traceable 1.5 mil polystyrene film standard.
-
Validation: Verify that the 1601.2 cm⁻¹ and 1028.3 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their certified values.
-
Causality: This confirms the interferometer's laser alignment and validates the wavenumber scale before any sample is introduced. It ensures that subtle shifts observed in the sample's functional groups are chemically real and not the result of instrumental drift.
Step 2: Background Acquisition
-
Action: Collect a 64-scan background spectrum of the clean, dry diamond ATR crystal.
-
Validation: Ensure the single-beam energy profile is smooth and free of residual sample peaks.
-
Causality: This step mathematically subtracts ambient CO₂ (2350 cm⁻¹) and water vapor (3900-3500 cm⁻¹ and 1900-1300 cm⁻¹) contributions from the final spectrum, which is critical when analyzing hygroscopic salts.
Step 3: Sample Preparation & Scanning
-
Action: Apply 2-5 mg of the 5-tert-butylpiperidine-2-carboxylic acid hydrochloride standard to the crystal. Apply consistent pressure using the ATR anvil. Acquire 64 scans at 4 cm⁻¹ resolution.
-
Causality: Consistent anvil pressure ensures uniform optical contact between the high-refractive-index crystal and the solid powder. This maximizes the signal-to-noise ratio and prevents band distortion (the "Christiansen effect").
Step 4: Orthogonal Verification
-
Action: Compare the acquired spectrum against established theoretical or empirical databases.
-
Causality: For piperidine-2-carboxylic acid derivatives, diastereomers can often be distinguished by subtle shifts in the N-H bending and C=O stretching vibrations, as demonstrated in2[2]. Validating these specific regions ensures stereochemical integrity.
IR Spectral Benchmarks & Data Interpretation
The IR spectrum of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride is characterized by the superimposition of a secondary amine hydrochloride salt and a carboxylic acid. Foundational data from the 3[3] and 4[4] provides a baseline for the unsubstituted core, while the addition of the tert-butyl group and HCl salt introduces specific diagnostic bands outlined in Table 2.
Table 2: Key IR Vibrational Frequencies for 5-tert-butylpiperidine-2-carboxylic acid HCl
| Functional Group / Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |
| N-H / O-H Stretch | 3200 – 2500 (Broad, complex) | Confirms the presence of the hydrochloride salt network ( NH2+ ) and carboxylic acid dimer. |
| C=O Stretch | 1740 – 1720 (Strong) | Validates the protonated state of the carboxylate group. |
| N-H Bending | ~1590 (Medium) | Highly sensitive to diastereomeric conformation (e.g., 2R,5R vs 2S,5R). |
| C-H Bending | ~1395 & ~1365 (Split, Strong) | Confirms the presence of the bulky 5-tert-butyl substitution (symmetric deformation). |
| C-O Stretch | 1250 – 1200 (Strong) | Corresponds to the single bond of the carboxylic acid group. |
Validation Workflow Diagram
The following logical workflow illustrates the self-validating lifecycle of qualifying a new lot of 5-tert-butylpiperidine-2-carboxylic acid hydrochloride against a reference standard.
Workflow for validating IR reference standards of piperidine derivatives.
References
-
Metabolite Identification Using Infrared Ion Spectroscopy Novel Biomarkers for Pyridoxine-Dependent Epilepsy | Analytical Chemistry. ACS Publications. 2
-
rac-(2R,5R)-5-tert-butylpiperidine-2-carboxylic acid. 10X CHEM. 1
-
2-Piperidinecarboxylic acid - the NIST WebBook. National Institute of Standards and Technology (NIST). 3
-
Pipecolic Acid | C6H11NO2 | CID 849. PubChem - National Institutes of Health (NIH). 4
Sources
A Comprehensive Guide to the Safe Disposal of 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, this document synthesizes best practices derived from the known hazards of its structural components—the piperidine ring and its hydrochloride salt form—to ensure a conservative and safe approach.
Hazard Assessment and Profile
Understanding the potential hazards of a chemical is the first step toward safe handling and disposal. The structure of 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride suggests a hazard profile that must be managed with care. The piperidine moiety is structurally related to compounds that are often flammable, toxic, and corrosive[1][2][3]. The hydrochloride salt renders the compound acidic and potentially corrosive. Therefore, until proven otherwise, it must be handled as hazardous waste[4].
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale & References |
|---|---|---|
| Corrosive | May cause severe skin burns and eye damage. | The hydrochloride salt makes the compound acidic.[1][5] |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Piperidine and its derivatives are generally classified as acutely toxic.[1] |
| Skin & Eye Irritant | Causes skin irritation and serious eye irritation. | This is a common characteristic of similar chemical structures and hydrochloride salts.[6][7][8][9] |
| Environmental Hazard | Potentially harmful to aquatic life. | Unneutralized acidic or basic compounds and many organic molecules can harm aquatic ecosystems.[1] |
The Regulatory Framework: Understanding Your Obligations
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11][12][13]. RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from creation to final disposal[10][14][15]. Your institution's Environmental Health & Safety (EHS) office is your primary resource for ensuring compliance with all federal, state, and local regulations.
Pre-Disposal Safety Protocols
Before handling the chemical for disposal, ensure all safety measures are in place.
-
Engineering Controls : All handling, including preparation for disposal, should occur in a well-ventilated area, preferably within a certified chemical fume hood[1][16].
-
Personal Protective Equipment (PPE) : The use of appropriate PPE is mandatory to protect against splashes and accidental contact[1][6].
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
|---|---|---|
| Eye & Face | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye damage.[1][6] |
| Hand | Chemically resistant gloves (e.g., nitrile rubber). | Protects skin from corrosive and potentially toxic effects.[1][6] |
| Body | Flame-retardant lab coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely manage the disposal of 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride from the point of generation to its final collection.
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Container : Use a dedicated, chemically compatible, and leak-proof container for the waste[4][17]. For acidic waste like this hydrochloride salt, avoid metal containers[12].
-
Avoid Mixing : Never mix this waste with incompatible materials such as bases, strong oxidizing agents, or other reactive chemicals[9][18][19]. Combining different waste streams can increase disposal costs and create safety hazards[4].
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Mandatory Information : The container must be clearly labeled with the words "Hazardous Waste"[1][15][17][20].
-
Contents : List the full chemical name: "5-Tert-butylpiperidine-2-carboxylic acid hydrochloride". Do not use abbreviations or chemical formulas[17].
-
Hazard Identification : Clearly indicate the associated hazards (e.g., "Corrosive," "Toxic").
Waste should be accumulated safely at its point of generation.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which must be at or near the process generating the waste and under the control of laboratory personnel[17][20].
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks[1].
-
Keep Closed : Containers must remain sealed at all times except when adding waste[4][15][17].
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Solid Waste : Gloves, absorbent pads, and other contaminated disposable materials must be collected in a designated solid hazardous waste container[1][4].
-
Empty Containers : "Empty" containers that once held the chemical must be triple-rinsed with a suitable solvent (e.g., water or methanol)[1]. The first rinse, known as the rinsate, must be collected and disposed of as hazardous liquid waste[1][18]. After thorough rinsing, deface the original label and manage the container according to your institution's guidelines[1].
Final disposal must be handled by professionals.
-
Contact EHS : Do not attempt to dispose of this chemical via standard trash or sewer systems[13][18]. Contact your institution's EHS office or a licensed professional waste disposal company to arrange for pickup and disposal[1][7][18].
-
Documentation : Ensure all required waste disposal forms and documentation are completed accurately to maintain the "cradle-to-grave" chain of custody[1][15].
Caption: Disposal workflow for 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride.
Emergency Procedures: Spill Management
In the event of a small spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary[1].
-
Ventilate : Ensure the area is well-ventilated; if the spill is not in a fume hood, increase airflow to the area.
-
Contain : Use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use paper towels or other combustible materials[1][2].
-
Collect : Carefully sweep or scoop the absorbent material and spilled substance into a suitable, labeled container for hazardous waste disposal[6].
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste[1].
-
Report : Report the spill to your supervisor and your institution's EHS office, regardless of its size[1].
By adhering to these rigorous safety and disposal protocols, you ensure a safe laboratory environment, protect our shared ecosystem, and maintain full regulatory compliance.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- HAZCHEM. (n.d.). RCRA: Resource Conservation & Recovery Act.
- Environment, Health & Safety. (n.d.). Regulations and Policies for Hazardous Waste.
- Columbia Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- South Carolina Department of Environmental Services. (n.d.). Resource Conservation and Recovery Act (RCRA).
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
- Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab.
- Triumvirate Environmental. (2025). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
- Angene Chemical. (2024). Safety Data Sheet.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.
- TCI Chemicals. (2025). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- Key Organics. (2017). Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals.
- ChemSupply Australia. (2023). Safety Data Sheet: Piperidine.
- Lab Alley. (2024). How to dispose of hydrochloric acid.
- ACTenviro. (2026). Chemical Waste Disposal Guidelines for Educational Facilities.
- Acros Organics. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- PENTA. (2024). Safety Data Sheet: Piperidine.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- University of Washington. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- University of California, Santa Cruz. (n.d.). Chemical Waste Disposal Guidelines.
- University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. laballey.com [laballey.com]
- 6. angenechemical.com [angenechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Regulations and Policies for Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 11. Resource Conservation and Recovery Act (RCRA) | South Carolina Department of Environmental Services [des.sc.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. mlienvironmental.com [mlienvironmental.com]
- 14. epa.gov [epa.gov]
- 15. mcfenvironmental.com [mcfenvironmental.com]
- 16. keyorganics.net [keyorganics.net]
- 17. research.columbia.edu [research.columbia.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 5-Tert-butylpiperidine-2-carboxylic acid;hydrochloride
Advanced Handling and Safety Protocol: 5-Tert-butylpiperidine-2-carboxylic acid hydrochloride
As a researcher or drug development professional, your focus is on synthesizing breakthrough peptidomimetics and novel therapeutics. Our commitment is to ensure you can execute that science safely and efficiently.
While 5-tert-butylpiperidine-2-carboxylic acid is a highly valuable unnatural amino acid building block[1], its hydrochloride (HCl) salt form introduces specific physicochemical hazards that require precise logistical planning. This guide moves beyond standard Safety Data Sheets (SDS) to provide field-proven, self-validating protocols that explain the why behind the safety requirements, ensuring you and your team operate with complete confidence.
Physicochemical Hazard Profile & Causality
To handle this compound safely, one must understand its mechanistic behavior in the laboratory environment. As a hydrochloride salt, the primary hazard is not inherent toxicity, but rather its reaction with ambient and biological moisture.
-
Localized Acidic Dissociation: When the dry powder contacts the tear film of the eye, the mucosal lining of the respiratory tract, or perspiration on the skin, the HCl salt rapidly dissociates. This causes a sharp, localized drop in pH, leading to acute tissue irritation and protein denaturation. This is the mechanistic driver behind its GHS classifications for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].
-
Lipophilic Dermal Penetration: The addition of the bulky tert-butyl group increases the molecule's overall lipophilicity compared to standard piperidines. While the salt form is polar, any free base generated upon buffering can more readily penetrate the stratum corneum, making robust dermal protection critical.
-
Aerosolization Risk: Like many pharmaceutical hydrochloride salts, this powder is highly prone to static cling and can easily become airborne during transfer, necessitating strict dry-handling procedures[3].
Quantitative Personal Protective Equipment (PPE) Matrix
Do not rely on default laboratory attire. The following matrix outlines the required PPE, explicitly linking quantitative specifications to the physicochemical hazards they mitigate.
| Protection Zone | Equipment Specification | Quantitative Metric | Causal Justification |
| Ocular | Indirect-vented chemical splash goggles | ANSI Z87.1+ (D3 rating) | Standard safety glasses leave gaps. Fine HCl dust can bypass them, causing rapid pH drops and severe corneal irritation upon contact with tear fluid[2]. |
| Dermal (Hands) | Disposable Nitrile Gloves (Double-gloved) | Thickness ≥ 0.11 mm per layer | Prevents sweat-induced dissociation of the salt on the skin. Double-gloving allows immediate shedding of the outer layer if contaminated, preserving the sterile barrier. |
| Respiratory | N95 or P100 Particulate Respirator | 95% - 99.9% filtration efficiency | Mandatory if handling outside a Ventilated Balance Enclosure (VBE) to prevent mucosal irritation in the upper respiratory tract[3]. |
| Body | Flame-resistant or standard 100% cotton lab coat | 100% Cotton (No synthetics) | Cotton minimizes static electricity discharge, which is the primary cause of sudden powder aerosolization during weighing. |
Operational Workflow: Precision Weighing and Dissolution
Standard weighing procedures often fail to account for the static nature of HCl salts. This step-by-step methodology ensures containment and self-validates its own safety.
Step 1: Enclosure Verification
-
Action: Conduct all open-container handling inside a Ventilated Balance Enclosure (VBE) or a certified chemical fume hood.
-
Mechanism: VBEs pull air away from the operator's breathing zone, capturing fine particulates before they can be inhaled.
-
Validation Checkpoint: Before opening the chemical vial, tape a 2 cm strip of tissue paper to the bottom edge of the sash. A steady inward flutter validates a face velocity of 0.4–0.6 m/s, confirming active containment without disrupting the microbalance.
Step 2: Static Mitigation
-
Action: Apply an anti-static ionizer fan or a zero-stat gun to the weighing spatula and the receiving vessel.
-
Mechanism: Neutralizing the surface charge prevents the dry HCl powder from "jumping" off the spatula, eliminating a major source of contamination.
Step 3: Transfer and Dissolution
-
Action: Transfer the weighed solid to the reaction vessel. When adding the solvent (e.g., water or buffer), do so dropwise initially.
-
Mechanism: Dissolution of concentrated hydrochloride salts can be mildly exothermic and rapidly lowers the solution's pH. Dropwise addition controls the heat of solution and prevents acidic micro-splashing.
-
Validation Checkpoint: Cap the solution immediately after the solvent is added. Swirl gently and observe for 30 seconds to ensure no rapid gas evolution or excessive heat generation occurs before proceeding to the bench.
Figure 1: Step-by-step operational workflow for the safe weighing and dissolution of the HCl salt.
Spill Response and Disposal Plan
If a spill occurs, traditional wet-cleaning methods can exacerbate the hazard by creating a highly acidic, corrosive pool. Follow this dry-to-wet containment logic.
Step 1: Isolate and Assess
-
Action: Halt work immediately. If the spill is outside the fume hood and greater than 50g, evacuate the immediate area and contact EHS. For minor spills (<50g) inside the hood, proceed to Step 2. Do NOT use compressed air or dry sweeping[3].
Step 2: Dry Collection
-
Action: Use a slightly damp (not soaking wet), chemically compatible absorbent pad to gently lift the powder.
-
Mechanism: A slightly damp pad provides just enough surface tension to trap the dust without dissolving the bulk salt into a spreading acidic liquid.
Step 3: Alkaline Neutralization
-
Action: Spray the residual spill zone with a mild alkaline buffer, such as a 5% Sodium Bicarbonate ( NaHCO3 ) solution.
-
Mechanism: The weak base safely neutralizes the residual piperidine-2-carboxylic acid hydrochloride without triggering a violent exothermic reaction.
-
Validation Checkpoint: Wipe the cleaned surface with a pH test strip. A stable reading of pH 7.0–7.5 confirms the acidic residue has been completely neutralized.
Step 4: Disposal
-
Action: Place all contaminated pads and the outer layer of your nitrile gloves into a designated solid hazardous waste bag. Aqueous waste containing this compound must be neutralized to pH 7 before being added to general aqueous waste carboys to prevent unwanted cross-reactions.
Figure 2: Decision tree and procedural logic for localized dry powder spill containment.
References
-
Title: rac-(2R,5R)-5-tert-butylpiperidine-2-carboxylic acid hydrochloride Source: 10xchem.com URL: 1
-
Title: (S)-Piperidine-2-carboxylic acid hydrochloride | 2133-33-7 Source: sigmaaldrich.com URL: 2
-
Title: Erlotinib Hydrochloride Salt - Safety Data Sheet Source: apolloscientific.co.uk URL: 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
